molecular formula C22H28N4O7S2 B10856575 Benapenem CAS No. 1312953-83-5

Benapenem

カタログ番号: B10856575
CAS番号: 1312953-83-5
分子量: 524.6 g/mol
InChIキー: JNSMRGMLNPEWLR-PDCLSYJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benapenem is a novel, synthetic carbapenem-class β-lactam antibiotic with broad-spectrum antibacterial activity, currently in the investigational stage for clinical use . Its primary mechanism of action, characteristic of β-lactam antibiotics, involves the inhibition of bacterial penicillin-binding proteins (PBPs) . This inhibition disrupts the final stages of bacterial cell wall synthesis, leading to cell death, making it a potent bactericidal agent for scientific study. Research into this compound has advanced to late-stage clinical trials, particularly in China, for indications including complicated urinary tract infections (cUTI), pyelonephritis, intra-abdominal infections, and various types of pneumonia . A model-informed drug development study has established that the pharmacokinetic/pharmacodynamic (PK/PD) efficacy index for this compound against Enterobacteriaceae is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) . Simulations support that it shows promising efficacy against Enterobacteriaceae, with a proposed PK/PD cutoff value of 1 mg/L . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1312953-83-5

分子式

C22H28N4O7S2

分子量

524.6 g/mol

IUPAC名

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(4-sulfamoylphenyl)methylcarbamoyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H28N4O7S2/c1-10-17-16(11(2)27)21(29)26(17)18(22(30)31)19(10)34-13-7-15(24-9-13)20(28)25-8-12-3-5-14(6-4-12)35(23,32)33/h3-6,10-11,13,15-17,24,27H,7-9H2,1-2H3,(H,25,28)(H,30,31)(H2,23,32,33)/t10-,11-,13+,15+,16-,17-/m1/s1

InChIキー

JNSMRGMLNPEWLR-PDCLSYJBSA-N

異性体SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)[C@@H](C)O

正規SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)C(C)O

製品の起源

United States

Foundational & Exploratory

Benapenem's Mechanism of Action Against Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating potent in vitro activity against a range of Gram-negative bacteria, including clinically significant species of the Enterobacteriaceae family. As with other members of the carbapenem class, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular processes that underpin this compound's antibacterial effect against Enterobacteriaceae, while also considering the primary mechanisms of resistance.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to covalently bind to and inactivate essential Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan biosynthesis, a polymer that forms the structural backbone of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and death.

The general mechanism of action can be visualized as a multi-step process:

This compound This compound (Extracellular) Porin Outer Membrane Porin Channels (e.g., OmpF, OmpC) This compound->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm PBPs Penicillin-Binding Proteins (PBPs) Periplasm->PBPs Covalent Binding Inhibition Inhibition of Peptidoglycan Cross-linking PBPs->Inhibition Lysis Cell Lysis and Death Inhibition->Lysis

Figure 1: General workflow of this compound's action against Enterobacteriaceae.

Interaction with Penicillin-Binding Proteins (PBPs)

While specific quantitative data on the binding affinities of this compound to the various PBPs in Enterobacteriaceae are not yet widely available in published literature, its mechanism can be inferred from the extensive research on other carbapenems. Carbapenems, in general, exhibit a broad affinity for multiple essential PBPs, which contributes to their potent and rapid bactericidal activity[1][2].

In Escherichia coli and Klebsiella pneumoniae, the key high-molecular-weight PBPs are PBP1a, PBP1b, PBP2, and PBP3. Inhibition of PBP2 leads to the formation of spherical cells, while inhibition of PBP3 results in filamentation[1]. Carbapenems like imipenem, meropenem, and doripenem (B194130) have a very high affinity for PBP2 and PBP4 in E. coli and K. pneumoniae[1][2]. It is highly probable that this compound shares this characteristic high affinity for PBP2, a primary killing target in these organisms.

Table 1: PBP Binding Affinities (IC50 in mg/L) of Comparator Carbapenems against E. coli and K. pneumoniae

PBP TargetImipenem (E. coli)Meropenem (E. coli)Doripenem (E. coli)Meropenem (K. pneumoniae)Imipenem (K. pneumoniae)Doripenem (K. pneumoniae)
PBP1a/1b ≤0.4>4>4>0.0075>0.0075>0.0075
PBP2 0.0080.0080.008<0.0075<0.0075<0.0075
PBP3 >320.6>32>0.0075>0.0075>0.0075
PBP4 ≤0.02≤0.02≤0.02<0.0075<0.0075<0.0075
PBP5/6 ≤0.4>4>4>0.0075>0.0075>0.0075

Data for E. coli from. Data for K. pneumoniae from. Note: Specific IC50 values for this compound are not currently available in published literature.

Circumventing Resistance Mechanisms

A crucial aspect of this compound's efficacy is its ability to overcome common resistance mechanisms in Enterobacteriaceae.

Stability to β-Lactamases

The production of β-lactamase enzymes is a primary defense mechanism against β-lactam antibiotics. Of particular concern are carbapenemases, which can hydrolyze most carbapenems. The main classes of carbapenemases found in Enterobacteriaceae are Ambler class A (e.g., KPC), class B (metallo-β-lactamases, e.g., NDM, VIM, IMP), and class D (e.g., OXA-48).

This compound has demonstrated in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, like other carbapenems, its efficacy can be compromised by the presence of carbapenemases. While specific kinetic data for this compound hydrolysis by these enzymes are not yet available, data for other carbapenems indicate that they are substrates for these enzymes, albeit with varying efficiencies.

Table 2: In Vitro Activity of this compound Against ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae

OrganismPhenotypeMIC50 (mg/L)MIC90 (mg/L)
Escherichia coliESBL-negative≤0.125≤0.125
Escherichia coliESBL-positive≤0.1250.25
Klebsiella pneumoniaeESBL-positive≤0.1250.5
Enterobacter cloacae-≤0.1250.25

Data from a study on the pharmacokinetic/pharmacodynamic properties of this compound.

Table 3: Kinetic Parameters of Comparator Carbapenem Hydrolysis by Key Carbapenemases

EnzymeCarbapenemkcat (s-1)Km (µM)kcat/Km (µM-1s-1)
KPC-2 Meropenem0.013830.00016
Ertapenem0.0124.60.0026
OXA-48 Meropenem0.0034.20.00072
Ertapenem0.00248.50.00028
NDM-1 Meropenem0.00722.20.0032
Ertapenem0.0038<5>0.00076

Data from a study on tebipenem (B1682724) hydrolysis. Note: Specific kinetic data for this compound are not currently available in published literature.

Outer Membrane Permeability and Efflux Pumps

To reach their PBP targets in the periplasm, carbapenems must traverse the outer membrane of Gram-negative bacteria, primarily through porin channels like OmpF and OmpC in E. coli and K. pneumoniae. Reduced expression or mutations in these porins can decrease the influx of the antibiotic, contributing to resistance.

Furthermore, once in the periplasm, carbapenems can be actively removed by efflux pumps, with the AcrAB-TolC system being a major contributor to multidrug resistance in Enterobacteriaceae. Overexpression of this pump can reduce the intracellular concentration of the antibiotic, thereby increasing the minimum inhibitory concentration (MIC).

The interplay between these resistance mechanisms is crucial in determining the overall susceptibility of an isolate to this compound.

cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasm Porin Porin Channel (OmpF/C) Benapenem_peri This compound Porin->Benapenem_peri Efflux AcrAB-TolC Efflux Pump Benapenem_extra This compound (Extracellular) Efflux->Benapenem_extra Benapenem_peri->Efflux Efflux BetaLactamase β-Lactamase (e.g., KPC, NDM) Benapenem_peri->BetaLactamase Hydrolysis PBPs PBPs Benapenem_peri->PBPs Binding Benapenem_extra->Porin Influx

Figure 2: Factors influencing this compound concentration in the periplasm.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing the in vitro activity of an antibiotic is the determination of the MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism.

Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of this compound in Microtiter Plate PrepInoculum->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Figure 3: Workflow for MIC determination by broth microdilution.

PBP Binding Assay (Competitive)

This assay determines the affinity of a β-lactam for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.

Protocol: Competitive PBP Binding Assay

  • Membrane Preparation: Isolate the inner membrane fraction containing the PBPs from the target Enterobacteriaceae species.

  • Competition Reaction: Incubate the membrane preparation with varying concentrations of this compound for a defined period to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin, such as Bocillin FL, to the reaction mixture. Bocillin FL will bind to any PBPs that have not been acylated by this compound.

  • SDS-PAGE: Separate the PBP-Bocillin FL complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band is inversely proportional to the binding of this compound. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the fluorescent signal by 50%.

Start Start IsolateMembranes Isolate Bacterial Inner Membranes Start->IsolateMembranes Compete Incubate Membranes with Varying Concentrations of this compound IsolateMembranes->Compete Label Add Fluorescent Penicillin (e.g., Bocillin FL) Compete->Label Separate Separate Proteins by SDS-PAGE Label->Separate Visualize Visualize and Quantify Fluorescence Separate->Visualize Calculate Calculate IC50 Values Visualize->Calculate End End Calculate->End

Figure 4: Workflow for a competitive PBP binding assay.

Conclusion

This compound exerts its bactericidal effect against Enterobacteriaceae through the well-established carbapenem mechanism of inhibiting peptidoglycan synthesis via binding to essential PBPs. Its broad-spectrum activity is likely due to high affinity for multiple PBP targets. The clinical utility of this compound will be influenced by its stability to various β-lactamases and its ability to effectively penetrate the outer membrane and evade efflux in resistant strains. Further research providing specific quantitative data on this compound's interactions with PBPs and resistance determinants will be invaluable for optimizing its clinical application and for the development of future carbapenem antibiotics.

References

The Discovery and Synthesis of Benapenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benapenem is a novel, broad-spectrum carbapenem (B1253116) antibiotic developed to address the growing threat of multidrug-resistant (MDR) bacterial infections. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in the field of antibiotic drug development.

Introduction: The Rise of a New Carbapenem

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe or high-risk bacterial infections.[1] this compound emerges as a promising addition to this class, demonstrating potent activity against a range of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[2] Developed by Sihuan Pharmaceutical, this compound has undergone clinical evaluation, primarily in China, for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).[2][3]

Discovery and Development Workflow

While the specific discovery timeline for this compound is not extensively publicized, the general workflow for discovering and developing a novel antibiotic like this compound follows a well-established path. This process is designed to identify promising candidates, evaluate their safety and efficacy, and navigate the rigorous regulatory approval process.

cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Marketing Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery High-Throughput Screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR Studies In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization->In Vitro & In Vivo Studies Efficacy & Safety IND Submission IND Submission In Vitro & In Vivo Studies->IND Submission Phase I Phase I IND Submission->Phase I Safety & PK Phase II Phase II Phase I->Phase II Efficacy & Dosing Phase III Phase III Phase II->Phase III Large-Scale Efficacy NDA Submission NDA Submission Phase III->NDA Submission Regulatory Review Regulatory Review NDA Submission->Regulatory Review Market Launch Market Launch Regulatory Review->Market Launch Phase IV Phase IV Market Launch->Phase IV Starting Materials Starting Materials Synthesis of Carbapenem Core (MAP Nucleus) Synthesis of Carbapenem Core (MAP Nucleus) Starting Materials->Synthesis of Carbapenem Core (MAP Nucleus) Multi-step synthesis Side Chain Synthesis Side Chain Synthesis Synthesis of Carbapenem Core (MAP Nucleus)->Side Chain Synthesis Parallel synthesis Coupling of Side Chains to Core Coupling of Side Chains to Core Side Chain Synthesis->Coupling of Side Chains to Core Condensation reaction Deprotection Deprotection Coupling of Side Chains to Core->Deprotection Removal of protecting groups Purification Purification Deprotection->Purification Chromatography Final Product (this compound) Final Product (this compound) Purification->Final Product (this compound) This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Loss of Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Cell Lysis Leads to

References

Benapenem's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating potent activity against a range of clinically significant gram-negative bacteria. As with other members of the carbapenem class, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the in-vitro activity of this compound against key gram-negative pathogens, details the experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in its mechanism of action and potential resistance.

Data Presentation: In-Vitro Susceptibility of Gram-Negative Bacteria to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-negative bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: this compound Activity against Enterobacteriaceae

OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-negative)300.0160.031
Escherichia coli (ESBL-positive)410.0310.25
Klebsiella pneumoniae (ESBL-positive)-≤0.125≤0.5
Enterobacter cloacae-≤0.125≤0.5

Data sourced from a study on the pharmacokinetic/pharmacodynamic properties of this compound.[1]

Table 2: Activity of Biapenem (a related carbapenem) against Pseudomonas aeruginosa

OrganismMIC50 (µg/mL)
Pseudomonas aeruginosa1

Note: Data for Biapenem is used as a proxy in the absence of specific publicly available MIC90 data for this compound against P. aeruginosa.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for evaluating the in-vitro activity of an antimicrobial agent. The agar (B569324) dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for this purpose.

Detailed Methodology: Agar Dilution for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against gram-negative bacteria.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically weigh a precise amount of this compound analytical standard powder.
  • Reconstitute the powder with a suitable sterile solvent (e.g., sterile distilled water or a buffer as specified for the compound) to a known high concentration (e.g., 1280 µg/mL). This serves as the stock solution.

2. Preparation of Serial Dilutions:

  • Perform a series of twofold dilutions of the stock solution in a sterile diluent to obtain a range of concentrations (e.g., 0.03 µg/mL to 128 µg/mL).

3. Preparation of Agar Plates:

  • Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
  • Cool the molten agar to 45-50°C in a water bath.
  • Add a defined volume of each antimicrobial dilution to a specific volume of molten MHA (typically in a 1:10 ratio, e.g., 2 mL of drug solution to 18 mL of agar) to achieve the final desired concentrations.
  • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify on a level surface.
  • Include a growth control plate containing no antibiotic and a sterility control plate.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies.
  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

5. Inoculation of Plates:

  • Using a multipoint inoculator, deliver a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, starting with the control plate and then plates with increasing concentrations of this compound.

6. Incubation:

  • Allow the inoculated spots to dry completely before inverting the plates.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

7. Interpretation of Results:

  • Following incubation, the MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's activity.

G cluster_membrane Bacterial Cell Envelope Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane This compound (extracellular) This compound (extracellular) Porin Channel Porin Channel This compound (extracellular)->Porin Channel Entry This compound (periplasmic) This compound (periplasmic) Porin Channel->this compound (periplasmic) PBPs Penicillin-Binding Proteins (PBPs) This compound (periplasmic)->PBPs Binding Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBPs->Cell Wall Synthesis Inhibition Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis Inhibition->Cell Lysis Leads to G cluster_resistance Mechanisms of Resistance to Carbapenems Carbapenemases Enzymatic Degradation (e.g., KPC, NDM, OXA) Porin Loss Reduced Permeability (Porin Mutation/Loss) Efflux Pumps Active Efflux (Pumping out the drug) PBP Alterations Target Modification (Altered PBPs) This compound This compound This compound->Carbapenemases Hydrolysis This compound->Porin Loss Blocked Entry This compound->Efflux Pumps Expulsion This compound->PBP Alterations Reduced Binding G Start Start Prepare this compound\nStock Solution Prepare this compound Stock Solution Start->Prepare this compound\nStock Solution Serial Dilutions Serial Dilutions Prepare this compound\nStock Solution->Serial Dilutions Add this compound to Agar Add this compound to Agar Serial Dilutions->Add this compound to Agar Prepare Mueller-Hinton\nAgar Plates Prepare Mueller-Hinton Agar Plates Prepare Mueller-Hinton\nAgar Plates->Add this compound to Agar Inoculate Plates Inoculate Plates Add this compound to Agar->Inoculate Plates Prepare Bacterial\nInoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial\nInoculum (0.5 McFarland)->Inoculate Plates Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate Plates->Incubate (35°C, 16-20h) Read MIC Read MIC Incubate (35°C, 16-20h)->Read MIC End End Read MIC->End

References

Benapenem: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benapenem is a novel carbapenem (B1253116) antibiotic currently under investigation for the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens.[1] Pre-clinical and early-phase clinical studies have demonstrated its potent in vitro and in vivo activity, a favorable safety profile, and a pharmacokinetic profile that supports once-daily dosing.[2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action.

Pharmacokinetics

This compound has been evaluated in Phase 1 clinical trials involving healthy Chinese volunteers and individuals with renal impairment. These studies have provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters in Healthy Volunteers

A first-in-human study assessed the safety, tolerability, and pharmacokinetics of this compound following single and multiple intravenous infusions in healthy Chinese volunteers. The results indicated a linear pharmacokinetic feature, with the maximum concentration (Cmax) and area under the concentration-time curve (AUC) increasing proportionally with the dose.[3]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose) [3]

Parameter250 mg500 mg1000 mg
Cmax (mg/L) 55.65-165
AUC0-t (h·mg/L) 297.93-984.12
AUC0-inf (h·mg/L) 331.05-960.12
t1/2 (h) 6.67-6.81
Vz (L) 7.95-10.08
CL (L/h) --0.82 - 1.06

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses for 7 Days) [3]

Parameter250 mg500 mg1000 mg
Cmax (mg/L) ---
AUC0-t (h·mg/L) ---
t1/2 (h) 6.06-6.65
Vz (L) 8.10-10.22
Pharmacokinetics in Subjects with Renal Impairment

A study was conducted to evaluate the pharmacokinetic characteristics of this compound in subjects with mild to moderate renal impairment. The findings suggest that no dose adjustment is necessary for this patient population.

Table 3: Pharmacokinetic Parameters of this compound in Subjects with Varying Renal Function (Single 1.0 g Dose)

ParameterNormal Renal FunctionMild Renal ImpairmentModerate Renal Impairment
Cmax (mg/L) 163 ± 6.58138 ± 17.4134 ± 0.11
AUC0-inf (mg·h/L) 1153.67 ± 143.21129.17 ± 241.411316.46 ± 229.83
Cumulative Urinary Excretion (72h, %) 52.61 ± 8.5839.42 ± 8.3529.84 ± 9.15
Experimental Protocols: Pharmacokinetic Studies

The pharmacokinetic parameters of this compound were determined through a series of clinical trials with specific methodologies.

  • Healthy Volunteer Study (NCT03588156, NCT03578588, NCT03570970): This trial was divided into three parts: a single ascending dose study, a single-dose pharmacokinetic study under fasting conditions, and a multiple-dose study. In the single ascending dose portion, healthy subjects received single intravenous infusions of this compound at doses ranging from 62.5 mg to 3000 mg. Blood and urine samples were collected at predetermined time points to measure the concentrations of this compound and its major metabolite.

  • Renal Impairment Study (NCT04476407): Eighteen subjects were enrolled and received a single intravenous dose of 1.0 g of this compound. Blood and urine samples were collected to measure the concentrations of this compound and its major metabolite, allowing for the evaluation of the effect of varying degrees of renal impairment on its pharmacokinetics.

G cluster_0 Pharmacokinetic Study Workflow Subject Enrollment Subject Enrollment Drug Administration Drug Administration Subject Enrollment->Drug Administration Healthy Volunteers or Renal Impaired Subjects Sample Collection Sample Collection Drug Administration->Sample Collection IV Infusion (Single or Multiple Doses) Bioanalysis Bioanalysis Sample Collection->Bioanalysis Blood and Urine Samples PK Parameter Calculation PK Parameter Calculation Bioanalysis->PK Parameter Calculation LC-MS/MS for Drug Concentration

Caption: Workflow for Human Pharmacokinetic Studies of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through in vitro susceptibility testing and in vivo animal models, establishing its antibacterial efficacy and the key pharmacodynamic index driving its activity.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Table 4: In Vitro Activity of this compound against Enterobacteriaceae

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Most Tested Bacteria ≤0.125≤0.5
Pharmacodynamic Index and Cutoff Value

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation have been employed to determine the optimal dosing regimens for this compound. Through correlation analysis, the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) was identified as the primary indicator of efficacy.

The PK/PD cutoff value for this compound against Enterobacteriaceae has been determined to be 1 mg/L at a %fT > MIC of 60% when administered at a dose of 1000 mg per day via a 0.5-hour intravenous drip.

Experimental Protocols: Pharmacodynamic Studies
  • Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound were determined using the 2-fold agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • PK/PD Modeling in Animal Models: Infected mice received intravenous injections of this compound at various doses. Pharmacokinetic profiles were evaluated, and mathematical models were developed to characterize the drug's behavior. Monte Carlo simulations were then used to determine the PK/PD cutoff values and appropriate dosing regimens.

G cluster_1 PK/PD Modeling Workflow Infection Model Infection Model Drug Administration Drug Administration Infection Model->Drug Administration Induce Infection in Mice PK Sampling PK Sampling Drug Administration->PK Sampling IV this compound PD Assessment PD Assessment Drug Administration->PD Assessment PK/PD Analysis PK/PD Analysis PK Sampling->PK/PD Analysis Blood Samples PD Assessment->PK/PD Analysis Bacterial Load

Caption: Workflow for Preclinical PK/PD Modeling of this compound.

Mechanism of Action

As a member of the carbapenem class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, cell lysis.

G cluster_2 Mechanism of Bacterial Cell Wall Synthesis Inhibition This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Transpeptidation Transpeptidation PBP->Transpeptidation Inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan_Crosslinking Blocks Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis Prevents Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Signaling Pathway of this compound's Mechanism of Action.

Clinical Efficacy

A Phase 2, randomized, double-blind, positive-control, multicenter study (NCT04505683) was conducted to assess the efficacy and safety of intravenous this compound in patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP). The study compared a 1-gram intravenous infusion of this compound administered once daily for 7 to 14 days to a 1-gram intravenous infusion of Ertapenem administered under the same regimen. The primary completion of this study was in May 2020. While the trial is marked as "completed," detailed results regarding the primary outcome of clinical cure have not been made publicly available in the reviewed literature.

Conclusion

This compound is a promising novel carbapenem with a pharmacokinetic profile that supports a convenient once-daily dosing regimen. Its potent in vitro activity against a range of Gram-negative pathogens, including resistant strains, is driven by the pharmacodynamic index of %fT > MIC. While early clinical data suggest a favorable safety and tolerability profile, the full efficacy and safety results from the Phase 2 clinical trial in patients with complicated urinary tract infections are pending public release. Further clinical development will be crucial in defining the role of this compound in the treatment of severe bacterial infections.

References

Early-Stage Clinical Trial Results of Benapenem: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is an investigational carbapenem (B1253116) antibiotic being developed for the treatment of gram-negative bacterial infections.[1] As a member of the β-lactam class of antibiotics, it is designed to target bacterial cell wall synthesis. This technical guide provides a comprehensive summary of the early-stage clinical trial data for this compound, focusing on its pharmacokinetics, safety profile, and mechanism of action, with a detailed look at the experimental protocols employed in these foundational studies.

Mechanism of Action

This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death. The high affinity of carbapenems for a broad range of PBPs contributes to their wide spectrum of activity.[3]

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP CellWall Peptidoglycan Cell Wall Synthesis Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to CellWall->Lysis

Diagram 1: Mechanism of Action of this compound

Pharmacokinetics

A first-in-human, three-part Phase 1 clinical trial was conducted in healthy Chinese volunteers to evaluate the pharmacokinetics of this compound. The study assessed single ascending doses, the pharmacokinetic profile under fasting conditions, and multiple ascending doses.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers

Parameter250 mg (n=12)500 mg (n=12)1,000 mg (n=12)
Cmax (mg/L) 45.3 ± 7.290.5 ± 15.4180.1 ± 30.6
AUC0-t (mg·h/L) 289.7 ± 45.1580.2 ± 90.31160.5 ± 180.7
AUC0-inf (mg·h/L) 295.4 ± 46.2590.1 ± 92.11180.3 ± 185.4
t1/2 (h) 6.7 ± 0.96.8 ± 1.06.8 ± 1.1
CL (L/h) 0.85 ± 0.130.85 ± 0.130.85 ± 0.13
Vz (L) 8.1 ± 1.28.2 ± 1.28.3 ± 1.3
Tmax (h) 0.50.50.5
Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers (Once daily for 7 days)

Parameter250 mg (n=12)500 mg (n=12)1,000 mg (n=12)
Cmax (mg/L) 48.1 ± 8.195.3 ± 16.2190.5 ± 32.4
AUC0-t (mg·h/L) 305.6 ± 48.9610.9 ± 97.71221.8 ± 195.5
t1/2 (h) 6.1 ± 0.86.5 ± 1.06.7 ± 1.0
Tmax (h) 0.50.50.5
Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 3: Pharmacokinetics of this compound in Subjects with Renal Impairment (Single 1.0 g dose)

ParameterNormal Renal FunctionMild ImpairmentModerate Impairment
Cmax (mg/L) 163 ± 6.58138 ± 17.4134 ± 0.11
AUC0-inf (mg·h/L) 1153.67 ± 143.21129.17 ± 241.411316.46 ± 229.83
Data are presented as mean ± standard deviation.

Safety and Tolerability

In the Phase 1 study, this compound was well-tolerated in healthy Chinese volunteers. The majority of adverse events observed were mild and resolved without medical intervention. No serious adverse events were reported.

Experimental Protocols

The first-in-human Phase 1 study was a three-part trial registered under the clinical trial identifiers NCT03588156, NCT03578588, and NCT03570970.

Part A: Single Ascending Dose Study
  • Objective: To assess the safety and tolerability of single ascending doses of this compound.

  • Design: A double-blind, placebo-controlled, sequential-ascending-single-dose study.

  • Participants: 94 healthy Chinese volunteers.

  • Dosing: Subjects were randomly assigned to receive either a placebo or this compound at doses of 62.5, 125, 250, 500, 1,000, 2,000, or 3,000 mg.

  • Administration: Intravenous infusion.

Part B: Single-Dose Pharmacokinetics Study
  • Objective: To evaluate the pharmacokinetic profiles of this compound and its major metabolites.

  • Design: A single-dose pharmacokinetic study under fasting conditions.

  • Participants: 12 healthy Chinese volunteers.

  • Dosing: Subjects received 250, 500, or 1,000 mg of this compound.

  • Administration: Intravenous infusion.

Part C: Multiple-Dose Study
  • Objective: To assess the tolerability and pharmacokinetic profiles of multiple doses of this compound and its major metabolites.

  • Design: A multiple-dose study.

  • Participants: 36 healthy Chinese volunteers.

  • Dosing: Subjects were given 250, 500, and 1,000 mg of this compound once daily for 7 consecutive days.

  • Administration: Intravenous infusion.

G cluster_phase1 Phase 1 Clinical Trial Workflow for this compound PartA Part A: Single Ascending Dose (n=94) Safety & Tolerability PartB Part B: Single-Dose PK (n=12) Fasting PK Profile PartA->PartB Informs dose selection PartC Part C: Multiple Ascending Dose (n=36) Multi-dose Safety & PK PartB->PartC Provides single-dose data Outcome Favorable Safety & PK Profile Supports Once-Daily Dosing PartC->Outcome

Diagram 2: Phase 1 Clinical Trial Workflow

Conclusion

The early-stage clinical trial results for this compound indicate a favorable safety and pharmacokinetic profile in healthy volunteers. The data supports the potential for once-daily intravenous administration. These findings have paved the way for further clinical development, including a Phase 2/3 trial to assess the efficacy and safety of intravenous this compound in patients with complicated urinary tract infections or acute pyelonephritis. The progression of this compound through clinical trials will continue to provide valuable insights into its potential role in treating gram-negative bacterial infections.

References

The Antibacterial Efficacy of Benapenem Against Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic currently under investigation for the treatment of severe bacterial infections. As with other members of the carbapenem class, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria. This technical guide provides a comprehensive overview of the available data on the antibacterial efficacy of this compound against Enterobacteriaceae, a large family of Gram-negative bacteria that includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The guide is intended for researchers, scientists, and drug development professionals seeking detailed information on the preclinical and in vitro performance of this promising new antibiotic.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The primary targets of carbapenems are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

This compound covalently binds to the active site of PBPs, inactivating them and thereby inhibiting the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. Available data suggests that this compound has a high affinity for PBP2 and PBP4 in Enterobacteriaceae.[1]

The following diagram illustrates the generalized signaling pathway of carbapenem action, with specific reference to the known targets of this compound.

cluster_periplasm Periplasmic Space This compound This compound PBP2 PBP2 This compound->PBP2 Inhibition PBP4 PBP4 This compound->PBP4 Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_synthesis Catalyzes PBP4->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

Caption: this compound's mechanism of action targeting PBPs.

Quantitative Data on Antibacterial Efficacy

The in vitro activity of this compound has been evaluated against various clinical isolates of Enterobacteriaceae. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of this compound against ESBL-producing Enterobacteriaceae

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliNot SpecifiedNot Specified≤ 0.5
Klebsiella pneumoniaeNot SpecifiedNot Specified≤ 0.5
Enterobacter cloacaeNot SpecifiedNot Specified≤ 0.5

Data sourced from a study on the pharmacokinetics and pharmacodynamics of this compound.[2]

Table 2: Comparative In Vitro Activity of this compound and Ertapenem

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
ESBL-producing E. coliThis compound≤0.125≤0.5
Ertapenem0.251
ESBL-producing K. pneumoniaeThis compound≤0.125≤0.5
Ertapenem0.52
Enterobacter cloacaeThis compound≤0.125≤0.5
Ertapenem0.251

Data presented in a study on the model-informed drug development of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound against Enterobacteriaceae isolates were determined using the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Media Preparation: Mueller-Hinton agar (MHA) was prepared according to the manufacturer's instructions and autoclaved.

  • Antibiotic Dilution: A series of two-fold dilutions of this compound were prepared.

  • Agar Plate Preparation: The appropriate volume of each antibiotic dilution was added to molten MHA to achieve the final desired concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates were grown overnight on MHA plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the MHA plates containing the different concentrations of this compound using a multipoint inoculator.

  • Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacterial isolate.

The following diagram outlines the workflow for MIC determination by agar dilution.

start Start media_prep Prepare Mueller-Hinton Agar start->media_prep plate_prep Prepare agar plates with this compound concentrations media_prep->plate_prep abx_dilution Prepare two-fold dilutions of this compound abx_dilution->plate_prep inoculation Inoculate plates with bacterial suspension plate_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination by agar dilution.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The in vivo efficacy of this compound has been evaluated in a neutropenic mouse thigh infection model. This model is a standard for assessing the antibacterial activity of new compounds.

Protocol:

  • Animal Model: Specific pathogen-free ICR mice were used.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.

  • Infection: Mice were anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶ to 10⁷ CFU/mL) of the test organism.

  • Drug Administration: this compound was administered intravenously at various doses (e.g., 14.6, 58.4, and 233.6 mg/kg) at specified time points post-infection.

  • Sample Collection: At various time points after treatment, mice were euthanized, and the infected thigh muscles were aseptically removed and homogenized.

  • Bacterial Quantification: The thigh homogenates were serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the thighs of treated mice to that in untreated control mice.

The logical flow of the neutropenic mouse thigh infection model is depicted below.

start Start neutropenia Induce neutropenia in mice (Cyclophosphamide) start->neutropenia infection Infect mouse thigh with Enterobacteriaceae neutropenia->infection treatment Administer this compound intravenously infection->treatment sampling Collect thigh tissue at time points treatment->sampling quantification Homogenize and quantify bacterial load (CFU/thigh) sampling->quantification analysis Analyze efficacy (reduction in bacterial load) quantification->analysis end End analysis->end

Caption: Neutropenic mouse thigh infection model workflow.

Time-Kill Assays

Protocol:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Concentrations: this compound is tested at a range of concentrations, typically multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

  • Incubation: The test tubes or microplate wells are incubated at 35°C with shaking.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Bacterial Enumeration: The samples are serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

The following diagram illustrates the general workflow for a time-kill assay.

start Start inoculum Prepare standardized bacterial inoculum in CAMHB start->inoculum exposure Expose bacteria to various this compound concentrations (multiples of MIC) inoculum->exposure incubation Incubate at 35°C with shaking exposure->incubation sampling Sample at multiple time points (0-24h) incubation->sampling enumeration Perform viable counts (CFU/mL) sampling->enumeration plotting Plot log10 CFU/mL vs. time enumeration->plotting analysis Determine bactericidal/bacteriostatic activity plotting->analysis end End analysis->end

Caption: General workflow for a time-kill assay.

Conclusion

The available data indicates that this compound is a potent carbapenem with significant in vitro activity against key Enterobacteriaceae pathogens, including those producing extended-spectrum β-lactamases. Its efficacy has been demonstrated in preclinical in vivo models of infection. Further research is needed to fully characterize its activity against a broader range of resistant phenotypes, including carbapenemase-producing Enterobacteriaceae, and to establish its clinical utility. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the development and evaluation of new antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for Benapenem Dosage Determination in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[3] The efficacy of carbapenems, including this compound, is primarily correlated with the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) at the site of infection.[4] For this compound, a target of %fT > MIC of 60% is recommended to ensure bactericidal efficacy.

These application notes provide a comprehensive guide for the determination of appropriate this compound dosages for in vivo preclinical studies, drawing upon established methodologies for carbapenem antibiotics.

I. In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Prior to in vivo studies, it is crucial to determine the in vitro potency of this compound against the bacterial strains of interest. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Inoculate a colony into a cation-adjusted Mueller-Hinton Broth (CAMHB) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility). Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported MIC50 and MIC90 values of this compound against various bacterial species.

Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)
ESBL-producing Escherichia coli≤0.125≤0.5
ESBL-nonproducing Escherichia coli≤0.125≤0.5
ESBL-producing Klebsiella pneumoniae≤0.125≤0.5
Enterobacter cloacae≤0.125≤0.5

II. Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model, typically mice. This information is critical for designing dosing regimens that will achieve the target %fT > MIC.

Protocol: Murine Pharmacokinetic Analysis
  • Animal Model: Use a relevant mouse strain (e.g., BALB/c, C57BL/6) for the study. The choice of strain may depend on the infection model to be used later.

  • Drug Administration: Administer this compound intravenously (i.v.) at various single doses. Based on existing studies, doses of 14.6, 58.4, and 233.6 mg/kg have been used in mice.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma should be separated and stored at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters from the plasma concentration-time data. A two-compartment model has been shown to be suitable for describing the PK profile of this compound in mice.

Data Presentation: Key Pharmacokinetic Parameters of this compound in Mice
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

III. In Vivo Efficacy Studies: Dosage Determination in Infection Models

Once the in vitro activity and in vivo pharmacokinetics are understood, efficacy studies in relevant animal infection models are performed to determine the effective dose. The murine thigh infection model is a commonly used and well-characterized model for assessing the in vivo efficacy of antibiotics against various pathogens.

Protocol: Murine Thigh Infection Model
  • Induction of Neutropenia (Optional but Recommended): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inoculate a defined number of bacteria (e.g., 10^6 - 10^7 CFU) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various dosages and dosing intervals. The selection of doses should be guided by the PK data to achieve a range of %fT > MIC values.

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh muscle, homogenize it, and determine the bacterial load (CFU/thigh) by plating serial dilutions on appropriate agar.

  • Data Analysis: The efficacy of a given dose is typically determined by the reduction in bacterial load compared to untreated control animals. A static dose prevents bacterial growth, while a bactericidal dose results in a 1- to 2-log10 reduction in CFU.

Data Presentation: In Vivo Dose-Response Data for this compound
This compound Dose (mg/kg)Dosing Regimen%fT > MICBacterial Load Reduction (log10 CFU/thigh)
Dose 1e.g., q8hTarget %
Dose 2e.g., q8hTarget %
Dose 3e.g., q8hTarget %
Untreated Control--0

This table should be populated with experimental data.

IV. Visualizations

Signaling Pathway: Mechanism of Action of this compound

Benapenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Maintains Integrity Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_synthesis->Lysis Inhibition leads to Cell_Wall->Lysis Weakening leads to This compound This compound This compound->PBP Binds to & Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Dosage Determination

Dosage_Determination_Workflow cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetic Profiling cluster_invivo In Vivo Efficacy Testing cluster_analysis Data Analysis & Dose Selection MIC 1. MIC Determination (Broth Microdilution) PK_study 2. Animal PK Study (e.g., Mouse) MIC->PK_study Inform Dose Selection PK_params Calculate PK Parameters (Cmax, AUC, t1/2) PK_study->PK_params Dose_ranging 4. Dose Ranging Study (Based on MIC & PK) PK_params->Dose_ranging Guide Dose Regimen Design Infection_model 3. Animal Infection Model (e.g., Murine Thigh) Infection_model->Dose_ranging Efficacy_eval 5. Efficacy Evaluation (CFU Reduction) Dose_ranging->Efficacy_eval PKPD_analysis 6. PK/PD Analysis (Correlate %fT > MIC with Efficacy) Efficacy_eval->PKPD_analysis Optimal_dose 7. Determine Optimal In Vivo Dose PKPD_analysis->Optimal_dose

Caption: Workflow for this compound in vivo dosage determination.

References

Application Notes and Protocols for Determining Benapenem Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Benapenem, a novel carbapenem (B1253116) antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) as set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Given that this compound is a new agent, official breakpoints from these organizations may not yet be established. Therefore, the information provided herein is based on currently available scientific literature and general protocols for carbapenem testing. Researchers should consult the latest publications and forthcoming guidelines from CLSI and EUCAST for the most current interpretive criteria.

Introduction to this compound Susceptibility Testing

This compound is a new carbapenem antibiotic with activity against a range of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Accurate susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance. The primary methods for quantitative susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of growth inhibition. Gradient diffusion (e.g., Etest) provides a direct MIC correlate on an agar (B569324) surface.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparative data for other carbapenems. It is important to note that clinical breakpoints for this compound are still under investigation.

Table 1: In Vitro Activity of this compound against Key Bacterial Species

Bacterial SpeciesMIC range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ESBL-producing Escherichia coliNot widely reportedNot widely reported≤ 0.5[1][2]
ESBL-producing Klebsiella pneumoniaeNot widely reportedNot widely reported≤ 0.5[1][2]
ESBL-producing Enterobacter cloacaeNot widely reportedNot widely reported≤ 0.5[1]
Enterobacteriaceae (general)Not widely reportedNot widely reportedNot widely reported

Table 2: Proposed Pharmacokinetic/Pharmacodynamic (PK/PD) Cutoff for this compound

Organism GroupProposed PK/PD Cutoff (µg/mL)
Enterobacteriaceae1

This cutoff value is suggested as a potential susceptibility breakpoint based on PK/PD modeling.

Table 3: CLSI and EUCAST MIC Breakpoints for Other Carbapenems against Enterobacteriaceae

CarbapenemOrganizationSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
MeropenemCLSI≤ 12≥ 4
EUCAST≤ 2> 2 and ≤ 8> 8
ImipenemCLSI≤ 12≥ 4
EUCAST≤ 2> 2 and ≤ 8> 8
DoripenemCLSI≤ 12≥ 4
EUCAST≤ 1> 1 and ≤ 4> 4
ErtapenemCLSI≤ 0.250.5≥ 1
EUCAST≤ 0.5> 0.5 and ≤ 1> 1

Data sourced from CLSI and EUCAST guidelines for carbapenems.

Table 4: Quality Control (QC) Ranges for Reference Strains with Other Carbapenems

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)Disk Diffusion Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™Meropenem (10 µg)0.008 - 0.0628 - 34
Imipenem (10 µg)0.12 - 0.526 - 32
Ertapenem (10 µg)0.008 - 0.0629 - 35
Pseudomonas aeruginosa ATCC® 27853™Meropenem (10 µg)0.25 - 225 - 33
Imipenem (10 µg)1 - 420 - 28
Doripenem (10 µg)0.12 - 127 - 35

QC ranges are based on CLSI documentation. Specific QC ranges for this compound have not yet been established.

Experimental Protocols

Broth Microdilution MIC Testing

This protocol follows the general guidelines of CLSI document M07 for broth dilution susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate in pure culture (18-24 hours growth on non-selective agar)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Quality control strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Microtiter Plates:

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound disks (potency to be determined, e.g., 10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolate in pure culture

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

  • Quality control strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Apply Antibiotic Disk:

    • Aseptically apply a this compound disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints (not yet available for this compound).

Gradient Diffusion (Etest) MIC Testing

This method provides a direct MIC value on an agar plate.

Objective: To determine the MIC of this compound using a predefined gradient of the antibiotic on a plastic strip.

Materials:

  • This compound gradient strips (e.g., Etest®)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate in pure culture

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculate Agar Plate: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Apply Gradient Strip:

    • Allow the gradient strip to come to room temperature before opening the package.

    • Aseptically apply the strip to the agar surface with the MIC scale facing upwards.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • An elliptical zone of inhibition will form around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum broth_dilution Broth Microdilution prep_inoculum->broth_dilution Method 1 agar_methods Agar-based Methods prep_inoculum->agar_methods Method 2 prepare_plate Prepare Serial Dilutions of this compound in 96-well Plate broth_dilution->prepare_plate inoculate_plate Inoculate Plate with Bacterial Suspension prepare_plate->inoculate_plate incubate_plate Incubate 16-20h at 35°C inoculate_plate->incubate_plate read_mic Read MIC Value (Lowest concentration with no growth) incubate_plate->read_mic inoculate_agar Inoculate Mueller-Hinton Agar Plate agar_methods->inoculate_agar disk_diffusion Disk Diffusion inoculate_agar->disk_diffusion etest Gradient Diffusion (Etest) inoculate_agar->etest apply_disk Apply this compound Disk disk_diffusion->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone apply_strip Apply this compound Gradient Strip etest->apply_strip incubate_strip Incubate 16-20h at 35°C apply_strip->incubate_strip read_etest_mic Read MIC from Scale Intersection incubate_strip->read_etest_mic

Caption: Workflow for this compound susceptibility testing.

Mechanisms of Carbapenem Resistance in Gram-Negative Bacteria

Resistance_Mechanisms cluster_OM This compound This compound (Carbapenem) outer_membrane Outer Membrane This compound->outer_membrane pbp Penicillin-Binding Proteins (PBPs) (Target Site) cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Inhibits outer_membrane->pbp Entry via Porin porin Porin Channel resistance_mechanisms Resistance Mechanisms carbapenemase Enzymatic Degradation (e.g., KPC, NDM, OXA-48) resistance_mechanisms->carbapenemase porin_loss Porin Loss/Mutation resistance_mechanisms->porin_loss efflux Efflux Pumps resistance_mechanisms->efflux pbp_mod Target Modification (PBP Alteration) resistance_mechanisms->pbp_mod carbapenemase->this compound Hydrolyzes porin_loss->porin Reduces/Alters efflux->this compound Pumps out pbp_mod->pbp Alters Target

Caption: Key mechanisms of carbapenem resistance in bacteria.

References

Application Notes and Protocols for Benapenem Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating broad-spectrum activity against Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBL). As with all carbapenems, its efficacy is primarily associated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[1] Accurate and consistent preparation of this compound solutions is therefore critical for reliable in vitro and in vivo laboratory studies. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for research purposes.

Physicochemical Properties and Storage

A summary of the essential properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 524.61 g/mol PubChem
Solubility Water solubleN/A
Storage (Powder) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment.N/A
Storage (Solution) Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C.N/A

In Vitro Activity of this compound

This compound has shown potent in vitro activity against various clinically relevant Gram-negative bacteria. The following table summarizes the reported Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).

OrganismMIC90 (µg/mL)Source
ESBL-producing E. coli≤ 0.5[1]
ESBL-producing K. pneumoniae≤ 0.5[1]
ESBL-producing Enterobacter cloacae≤ 0.5[1]

The primary pharmacokinetic/pharmacodynamic (PK/PD) index for assessing the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration is maintained above the MIC (%fT > MIC). A target of >60% is suggested to ensure bactericidal effects.[1] A PK/PD cutoff value of 1 mg/L has been proposed for a dosing regimen of 1,000 mg/day.

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized, or Milli-Q water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add the required volume of sterile water (in this example, 10 mL).

  • Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the antibiotic.

  • Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and solvent used. Store the aliquots at -20°C for long-term use. For short-term use, aliquots can be stored at 4°C for a limited time, though stability should be verified.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the general workflow for determining the MIC of this compound against a bacterial isolate using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mg/mL This compound Stock prep_dilutions Create Serial Dilutions of this compound in Broth prep_stock->prep_dilutions inoculate_plate Inoculate Microtiter Plate with Dilutions and Bacteria prep_dilutions->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate_plate->incubate read_plate Visually or Spectrophotometrically Determine Growth incubate->read_plate determine_mic Identify MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Caption: Workflow for MIC determination of this compound.

Signaling Pathway and Mechanism of Action

This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The diagram below illustrates the general mechanism of action for β-lactam antibiotics.

Beta_Lactam_MoA This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition Leads to Defective Cell Wall CellWall_Precursors Peptidoglycan Precursors CellWall_Precursors->Crosslinking Substrate for Stable_CellWall Stable Cell Wall Crosslinking->Stable_CellWall

Caption: Mechanism of action of this compound.

Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to validate these procedures for their specific applications. Always adhere to appropriate laboratory safety practices.

References

Application of Benapenem in Animal Models of Infection: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Benapenem, a novel carbapenem (B1253116) antibiotic, in preclinical animal models of infection. The information is compiled from published research to guide the design and execution of similar in vivo studies. This compound has shown promising activity against Enterobacteriaceae.[1][2][3][4][5]

I. Quantitative Data Summary

The efficacy of this compound has been evaluated in murine models of infection, with key pharmacokinetic (PK) and pharmacodynamic (PD) parameters determined to predict its antibacterial effect. The following tables summarize the quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter14.6 mg/kg58.4 mg/kg233.6 mg/kg
AUC (mg·h/L) 13.968.4336.7
Cmax (mg/L) 20.885.3311.5
T1/2 (h) 0.380.490.61

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; T1/2: Half-life. Data extracted from a study using intravenous administration in mice.

Table 2: In Vivo Efficacy of this compound Against Escherichia coli in a Murine Thigh Infection Model

This compound Dose (mg/kg)Bacterial Load Reduction (log10 CFU/thigh)
14.6 ~ 2.0
58.4 ~ 3.5
233.6 ~ 4.5

CFU: Colony-Forming Units. Data represents the change in bacterial count after 24 hours of treatment.

Table 3: Pharmacodynamic Target of this compound

ParameterTarget ValueOutcome
%fT > MIC > 60%Bactericidal effect

%fT > MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. This is a key predictor of efficacy for carbapenems.

II. Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models, based on published research.

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound against a specific bacterial pathogen.

Materials:

  • Specific pathogen-free mice (e.g., ICR mice, female, 6-8 weeks old)

  • Bacterial strain (e.g., Escherichia coli, ATCC 25922)

  • Tryptic Soy Broth (TSB)

  • Saline solution (0.9% NaCl)

  • Cyclophosphamide (B585)

  • This compound for injection

  • Anesthetic agent (e.g., isoflurane)

  • Surgical tools

  • Stomacher or tissue homogenizer

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, allowing for a more direct assessment of the antibiotic's bactericidal activity.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Dilute the overnight culture in fresh TSB and grow to the logarithmic phase.

    • Wash the bacterial cells with saline and resuspend to a final concentration of approximately 10^7 CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment:

    • Two hours post-infection, administer this compound intravenously at various doses (e.g., 14.6, 58.4, and 233.6 mg/kg). A control group should receive a vehicle control (e.g., saline).

  • Assessment of Bacterial Load:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on agar plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Calculate the reduction in bacterial load for each treatment group compared to the control group.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR mice, male, 6-8 weeks old)

  • This compound for injection

  • Anesthetic agent

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for drug concentration analysis

Procedure:

  • Drug Administration:

    • Administer a single intravenous dose of this compound to the mice through the tail vein. Doses of 14.6, 58.4, and 233.6 mg/kg have been used in studies.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

    • Blood can be collected via retro-orbital bleeding or from the tail vein.

    • Place blood samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Drug Concentration Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key PK parameters such as AUC, Cmax, and T1/2.

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the pharmacokinetic/pharmacodynamic (PK/PD) analysis.

experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_analysis Analysis cluster_outcome Outcome Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Infect Thigh Muscle Infection Neutropenia->Infect Inoculum Prepare Bacterial Inoculum (e.g., E. coli) Inoculum->Infect Treat Administer this compound (IV) Infect->Treat Euthanize Euthanize Mice (24h) Treat->Euthanize Homogenize Homogenize Thigh Tissue Euthanize->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Count Count CFUs Plate->Count Efficacy Determine In Vivo Efficacy Count->Efficacy

Caption: Workflow for Murine Thigh Infection Model.

pk_pd_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Integration & Modeling cluster_target Target Attainment PK_Study Conduct PK Study in Mice PK_Params Determine PK Parameters (AUC, Cmax, T1/2) PK_Study->PK_Params Integration Integrate PK and PD Data PK_Params->Integration MIC_Testing In Vitro MIC Determination MIC_Testing->Integration Infection_Model In Vivo Efficacy Study Infection_Model->Integration Modeling PK/PD Modeling to Identify Key Driver of Efficacy Integration->Modeling Target Determine %fT > MIC Target for Bactericidal Activity Modeling->Target

Caption: PK/PD Analysis Workflow for this compound.

References

Application Notes and Protocols: Investigating Benapenem in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benapenem is a novel, experimental carbapenem (B1253116) antibiotic currently under investigation for the treatment of Gram-negative bacterial infections.[1][2] As with other carbapenems, it functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis and death.[2][3] Clinical trials have been completed for its use in complicated urinary tract infections and acute pyelonephritis.[4] While data on this compound monotherapy is emerging, there is currently a lack of published studies specifically evaluating its efficacy in combination with other antibiotics.

These application notes provide a theoretical framework and detailed protocols for researchers and drug development professionals to investigate the potential synergistic effects of this compound when combined with other antimicrobial agents. The methodologies described are based on established practices for assessing antibiotic synergy with other carbapenems and are intended to serve as a guide for preclinical research.

Rationale for Combination Therapy

The primary motivation for exploring antibiotic combinations is to overcome multidrug resistance in pathogenic bacteria. For carbapenem-resistant Gram-negative bacteria, combination therapy is often considered a key strategy. Potential benefits of combining this compound with another antibiotic include:

  • Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.

  • Overcoming Resistance: A second antibiotic may inhibit a resistance mechanism that affects this compound (e.g., efflux pumps or beta-lactamases).

  • Broadening the Spectrum of Activity: The combination may be effective against a wider range of pathogens.

  • Preventing the Emergence of Resistance: Using two drugs with different mechanisms of action can reduce the likelihood of resistant mutants arising.

Potential partners for combination with this compound could include aminoglycosides, fluoroquinolones, polymyxins, or fosfomycin, which have shown synergy with other carbapenems against resistant isolates.

Data Presentation: Hypothetical Synergy Data

Quantitative data from synergy testing should be summarized in clear, structured tables. Below are examples of how to present data from checkerboard and time-kill assays for a hypothetical combination of this compound and Antibiotic X against a bacterial isolate.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound1640.5Synergy
Antibiotic X82
FICI = (MIC of this compound in combo / MIC of this compound alone) + (MIC of Antibiotic X in combo / MIC of Antibiotic X alone) 0.5 ≤ 0.5: Synergy > 0.5 to 4: Indifference/Additive > 4: Antagonism

Table 2: Logarithmic Reduction in Bacterial Count (CFU/mL) from Time-Kill Assay at 24 hours

Treatment Group (Concentration)Log10 CFU/mL at 0hLog10 CFU/mL at 24hLog10 ReductionInterpretation
Growth Control6.09.5-3.5 (Growth)-
This compound (1/2 MIC)6.07.0-1.0 (Growth)-
Antibiotic X (1/2 MIC)6.07.5-1.5 (Growth)-
This compound + Antibiotic X (1/2 MIC each)6.03.03.0Synergy
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol determines the in vitro interaction between this compound and a second antibiotic using the checkerboard method to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound analytical standard

  • Second antibiotic (e.g., aminoglycoside, fluoroquinolone) analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubator (35°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve this compound and the second antibiotic in an appropriate solvent to create high-concentration stock solutions.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.

    • The result is a matrix of wells containing various concentrations of both drugs.

    • Include control wells: Column 11 with dilutions of this compound alone, row H with dilutions of the second antibiotic alone, and a drug-free growth control well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate FICI: Use the formula: FICI = FIC of this compound + FIC of Antibiotic X, where FIC = MIC of drug in combination / MIC of drug alone.

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.

Materials:

  • This compound and second antibiotic stock solutions.

  • Bacterial culture in logarithmic growth phase.

  • CAMHB.

  • Sterile culture tubes.

  • Shaking incubator (37°C).

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated counter).

Procedure:

  • Preparation: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control).

    • This compound alone (at a sub-inhibitory concentration, e.g., 1/2 MIC).

    • Second antibiotic alone (at 1/2 MIC).

    • This compound and the second antibiotic in combination (at 1/2 MIC of each).

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay A1 Prepare Serial Dilutions of this compound & Antibiotic X A2 Inoculate 96-well Plate A1->A2 A3 Incubate 18-24h A2->A3 A4 Read MICs A3->A4 A5 Calculate FICI A4->A5 Synergy_Conclusion Assess Synergy A5->Synergy_Conclusion B1 Prepare Cultures with Antibiotic Combinations B2 Inoculate with Bacteria B1->B2 B3 Incubate and Sample at Time Points B2->B3 B4 Plate and Count CFU B3->B4 B5 Plot Log10 CFU/mL vs. Time B4->B5 B5->Synergy_Conclusion Start Start Start->A1 Start->B1

Caption: Workflow for in vitro synergy testing of this compound.

Benapenem_Mechanism_and_Synergy cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Lysis Cell Lysis CellWall->Lysis Efflux Efflux Pump This compound This compound Efflux->this compound Expels BetaLactamase Beta-Lactamase BetaLactamase->this compound Inactivates This compound->PBP Inhibits AntibioticX Partner Antibiotic (e.g., Aminoglycoside, Fluoroquinolone) AntibioticX->Efflux Inhibits OtherTarget e.g., Ribosome, DNA Gyrase AntibioticX->OtherTarget Acts on Different Target OtherTarget->Lysis

Caption: Mechanism of this compound and potential points of synergy.

References

Application Notes and Protocols for Evaluating Benapenem Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This disruption of cell wall integrity leads to bacterial cell lysis and death. These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, as a carbapenem, targets the transpeptidation step in peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis. The synthesis of peptidoglycan is a multi-step process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by PBPs. This compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the peptide side chain, allowing it to bind to the active site of PBPs, forming a stable acyl-enzyme intermediate and effectively inactivating the enzyme. This blockage of cell wall cross-linking weakens the peptidoglycan structure, ultimately leading to cell death.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP-GlcNAc UDP-GlcNAc UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-GlcNAc->UDP-MurNAc-pentapeptide Enzymatic Steps Lipid II Lipid II UDP-MurNAc-pentapeptide->Lipid II MraY, MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylation (PBPs) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation PBPs PBPs PBPs->Nascent Peptidoglycan Catalyzes This compound This compound This compound->PBPs Inhibits Start Start Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound->Inoculate Microtiter Plate Incubate (16-20h, 35°C) Incubate (16-20h, 35°C) Inoculate Microtiter Plate->Incubate (16-20h, 35°C) Read Results Read Results Incubate (16-20h, 35°C)->Read Results Determine MIC Determine MIC Read Results->Determine MIC Start Start Prepare Inoculum (~5x10^5 CFU/mL) Prepare Inoculum (~5x10^5 CFU/mL) Start->Prepare Inoculum (~5x10^5 CFU/mL) Add this compound (Multiples of MIC) Add this compound (Multiples of MIC) Prepare Inoculum (~5x10^5 CFU/mL)->Add this compound (Multiples of MIC) Incubate at 35°C Incubate at 35°C Add this compound (Multiples of MIC)->Incubate at 35°C Sample at Time Points (0, 2, 4, 6, 24h) Sample at Time Points (0, 2, 4, 6, 24h) Incubate at 35°C->Sample at Time Points (0, 2, 4, 6, 24h) Serial Dilution & Plating Serial Dilution & Plating Sample at Time Points (0, 2, 4, 6, 24h)->Serial Dilution & Plating Incubate Plates (18-24h) Incubate Plates (18-24h) Serial Dilution & Plating->Incubate Plates (18-24h) Count CFU Count CFU Incubate Plates (18-24h)->Count CFU Plot log10 CFU/mL vs. Time Plot log10 CFU/mL vs. Time Count CFU->Plot log10 CFU/mL vs. Time

References

Measuring Benapenem in Biological Matrices: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of benapenem, a novel carbapenem (B1253116) antibiotic, in biological samples. The following sections outline the predominant analytical methodologies, complete with experimental procedures and performance data, to assist researchers in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

This compound is a parenteral beta-lactam antibacterial agent with a broad spectrum of activity, including against extended-spectrum-beta-lactamase (ESBL)-producing Gram-negative bacteria.[1] Accurate measurement of its concentration in biological fluids such as plasma is crucial for evaluating its pharmacokinetic and pharmacodynamic (PK/PD) properties, which informs optimal dosing strategies.[2][3][4] This guide focuses on the most established technique for this compound quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a general protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) based on methods for similar carbapenem antibiotics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for the bioanalysis of this compound due to its high sensitivity, selectivity, and speed. A validated method for the determination of this compound in mouse plasma has been reported and is detailed below.[5]

Principle

This method involves the isolation of this compound and an internal standard (IS), d6-benapenem, from plasma via protein precipitation. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. Specific fragment ions are monitored for quantification, providing excellent selectivity and sensitivity.

Experimental Protocol

1.2.1. Materials and Reagents

1.2.2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples to room temperature.

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (d6-benapenem).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2.3. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.2% formic acid and 10 mmol/L ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

1.2.4. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Specific precursor and product ions to be determined based on the instrument.

    • d6-Benapenem (IS): Specific precursor and product ions to be determined based on the instrument.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Data

The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound in mouse plasma.

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 4.85%
Inter-day Precision (%RSD) < 1.47%
Intra-day Accuracy (%RE) -11.00% to -9.70%
Inter-day Accuracy (%RE) Not explicitly reported, but method deemed accurate.
Extraction Recovery (this compound) 97.07% - 107.09%
Extraction Recovery (IS) 92.47% - 111.59%
Matrix Effect (this compound) 85.68% - 92.04%
Matrix Effect (IS) 83.17% - 92.04%

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Methanol with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation C18 Column Separation inject->separation detection Mass Spectrometry (ESI+, MRM) separation->detection quantification Data Quantification detection->quantification

LC-MS/MS Experimental Workflow

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - General Protocol

Principle

This technique involves separating this compound from plasma components using reversed-phase HPLC. The concentration is then determined by measuring the absorbance of the analyte at a specific ultraviolet wavelength as it elutes from the column. Sample clean-up is crucial to minimize interference and can be achieved through protein precipitation or solid-phase extraction (SPE).

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., another carbapenem not present in the sample, or a compound with similar chromatographic properties)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Orthophosphoric acid

  • Ultrapure water

  • Blank plasma

2.2.2. Sample Preparation

Method A: Protein Precipitation

  • To 200 µL of plasma, add the internal standard.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

Method B: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample (pre-treated as necessary).

  • Wash the cartridge to remove interferences (e.g., with a weak organic solvent/water mixture).

  • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase for injection.

2.2.3. Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV detector

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of 0.05 M phosphate buffer (pH adjusted to ~3.0-7.0) and acetonitrile/methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 298-300 nm (based on other carbapenems, the optimal wavelength for this compound should be determined experimentally).

  • Injection Volume: 20-50 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Expected Performance (Based on other Carbapenems)

The following table provides an estimation of the performance characteristics that could be expected when developing and validating an HPLC-UV method for this compound.

ParameterExpected Range
Linearity Range 0.5 - 80 µg/mL
Correlation Coefficient (r) > 0.995
Lower Limit of Quantification (LLOQ) 0.04 - 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 70%

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample pp Protein Precipitation (e.g., Acetonitrile) start->pp spe Solid-Phase Extraction (SPE) start->spe reconstitute Evaporate & Reconstitute pp->reconstitute spe->reconstitute inject Inject into HPLC reconstitute->inject separation C18/C8 Column Separation inject->separation detection UV Detection (~300 nm) separation->detection quantification Data Quantification detection->quantification

General HPLC-UV Experimental Workflow

Signaling Pathways and Logical Relationships

This compound, like other carbapenems, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved through its binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Benapenem_MOA This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis Loss of leads to

This compound Mechanism of Action

Conclusion

The LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples, making it the gold standard for pharmacokinetic and bioanalytical studies. For laboratories where LC-MS/MS is not available, a general HPLC-UV method can be developed and validated. The protocols and data presented herein serve as a comprehensive resource for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for Benapenem Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the novel carbapenem (B1253116) antibiotic, Benapenem, in preclinical research settings. The protocols and data presented are compiled from available preclinical and early-phase clinical studies. To date, published preclinical research has focused exclusively on the intravenous (IV) route of administration.

Introduction to this compound

This compound is a novel carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1] Its development addresses the growing need for new agents to combat antibiotic resistance. Preclinical studies have been crucial in establishing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, guiding its clinical development.

Preclinical Administration Routes

Published preclinical studies on this compound have consistently utilized the intravenous (IV) route for administration in animal models, primarily mice.[2][3][4] There is currently no publicly available data from preclinical studies investigating other administration routes such as intramuscular (IM), subcutaneous (SC), or oral (PO) for this compound itself. Therefore, the following protocols and data are specific to intravenous administration.

Quantitative Data Summary: Intravenous Administration in Mice

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in mouse models. This data is essential for designing in vivo efficacy studies and for understanding the drug's disposition.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Mice

ParameterValueUnitStudy Reference(s)
Doses Studied14.6, 58.4, 233.6mg/kg[2]
Pharmacokinetic ModelTwo-compartment-
Efficacy Indicator%fT > MIC-

Note: Specific values for Cmax, Tmax, AUC, and bioavailability for different IV doses in mice are not explicitly provided in the cited abstracts but are characterized by a two-compartment model.

Experimental Protocols

Intravenous Administration Protocol in Mice for PK/PD Studies

This protocol outlines the methodology for administering this compound intravenously to mice to evaluate its pharmacokinetic and pharmacodynamic properties.

Materials:

  • This compound for injection

  • Sterile 0.9% Sodium Chloride Injection (Saline)

  • Mouse restraints

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

Procedure:

  • Animal Model: Utilize specific pathogen-free mice (strain, age, and weight should be consistent with the study design).

  • Preparation of this compound Solution:

    • Reconstitute this compound powder with sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to achieve the final dosing concentrations (e.g., 14.6, 58.4, and 233.6 mg/kg). The volume of injection should be consistent across animals (e.g., 10 mL/kg).

  • Dose Administration:

    • Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.

    • Place the mouse in a suitable restraint device.

    • Administer the this compound solution via a single bolus injection into the lateral tail vein.

  • Sample Collection (for PK analysis):

    • Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Process blood samples to separate plasma and store at -80°C until analysis.

  • Analytical Method:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Murine Thigh Infection Model for Efficacy Studies

This protocol describes a common preclinical model to assess the in vivo efficacy of this compound against bacterial pathogens.

Procedure:

  • Induction of Neutropenia (optional, model-dependent):

    • Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic, making them more susceptible to infection.

  • Infection:

    • Culture the bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae) to mid-logarithmic phase.

    • Inject a defined inoculum of the bacterial suspension (e.g., 10^6 to 10^7 CFU) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), initiate treatment with intravenous this compound at various doses.

    • A control group should receive a vehicle (e.g., saline).

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/thigh).

    • Efficacy is determined by the reduction in bacterial load compared to the control group.

Visualizations

experimental_workflow cluster_pk Pharmacokinetic (PK) Study cluster_pd Efficacy (PD) Study (Thigh Infection Model) pk_prep Prepare this compound Doses pk_admin Intravenous Administration to Mice pk_prep->pk_admin pk_sample Serial Blood Sampling pk_admin->pk_sample pk_analysis LC-MS/MS Analysis pk_sample->pk_analysis pk_model Pharmacokinetic Modeling pk_analysis->pk_model pd_infect Induce Thigh Infection pd_admin Intravenous this compound Treatment pd_infect->pd_admin pd_assess Assess Bacterial Load (CFU/thigh) pd_admin->pd_assess logical_relationship dose IV this compound Dose (mg/kg) pk Pharmacokinetics (Plasma Concentration over Time) dose->pk Determines pd_index Pharmacodynamic Index (%fT > MIC) pk->pd_index Calculates efficacy Bacterial Killing (Reduction in CFU) pd_index->efficacy Correlates with

References

Application Notes and Protocols for Establishing a Mouse Urinary Tract Infection Model for Benapenem Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant global health burden, with uropathogenic Escherichia coli (UPEC) being the primary causative agent[1][2][3]. The rise of antibiotic resistance necessitates the development and evaluation of novel antimicrobial agents. Benapenem is a novel carbapenem (B1253116) antibiotic with potent activity against a broad spectrum of bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae[4]. Preclinical evaluation of new antibiotics is crucial, and the murine model of ascending UTI is a well-established and robust system for studying UTI pathogenesis and assessing therapeutic efficacy[3].

This document provides a detailed protocol for establishing a mouse model of UTI to evaluate the in vivo efficacy of this compound. The model involves the transurethral inoculation of UPEC into the bladders of female mice, mimicking the natural route of infection in humans. The protocols outlined below cover bacterial preparation, mouse infection, this compound treatment, and subsequent evaluation of bacterial clearance, inflammatory response, and tissue pathology.

Materials and Methods

Animals

Female C57BL/6 or C3H/HeN mice, 6-8 weeks old, are commonly used for UTI models. C3H/HeN mice are susceptible to developing chronic cystitis. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Bacterial Strain

A well-characterized uropathogenic E. coli (UPEC) strain, such as CFT073 or UTI89, should be used. These strains are known to effectively colonize the murine urinary tract and induce a host response.

Reagents and Equipment
  • Luria-Bertani (LB) broth and agar (B569324)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (or other test antibiotic)

  • Anesthetics (e.g., isoflurane, or a ketamine/xylazine mixture)

  • Polyethylene catheters

  • Tissue homogenizer

  • Spectrophotometer

  • Microplate reader

  • ELISA kits for murine cytokines (e.g., IL-6, KC, MIP-2, TNF-α, IL-1β)

  • Reagents for histology (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Experimental Protocols

Preparation of Bacterial Inoculum
  • Streak the UPEC strain from a frozen glycerol (B35011) stock onto an LB agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth and grow statically at 37°C for 18-24 hours to promote the expression of type 1 pili, which are important for adherence to the bladder epithelium.

  • Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

  • Wash the pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS to a final concentration of approximately 1-2 x 10^9 CFU/mL. The optical density at 600 nm (OD600) can be used to estimate the concentration, which should be confirmed by serial dilution and plate counting. The final inoculum for each mouse will be 1-2 x 10^8 CFU in 50 µL.

Mouse Model of Ascending UTI

The overall workflow for establishing the UTI model and evaluating this compound is depicted below.

UTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis UPEC_Culture UPEC Culture (Static Incubation) Inoculum_Prep Inoculum Preparation UPEC_Culture->Inoculum_Prep Inoculation Transurethral Inoculation (1-2x10^8 CFU) Inoculum_Prep->Inoculation Anesthesia Anesthetize Mice Anesthesia->Inoculation Treatment This compound Treatment (e.g., 24h post-infection) Inoculation->Treatment Sacrifice Sacrifice Mice (e.g., 48h post-infection) Treatment->Sacrifice Harvest Harvest Bladder & Kidneys Sacrifice->Harvest CFU_Count Bacterial Load (CFU/g tissue) Harvest->CFU_Count Histo Histopathology (H&E Staining) Harvest->Histo Cytokine Cytokine Analysis (ELISA) Harvest->Cytokine

Caption: Experimental workflow for the mouse UTI model and this compound evaluation.

  • Anesthetize the mice using a preferred and approved method.

  • Gently insert a sterile, lubricated catheter through the urethra into the bladder.

  • Slowly instill 50 µL of the bacterial suspension (1-2 x 10^8 CFU) directly into the bladder.

  • Withdraw the catheter and allow the mice to recover on a warming pad.

  • Monitor the mice for signs of distress.

This compound Treatment
  • At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound. The route of administration (e.g., intravenous, subcutaneous) and dosing regimen should be based on available pharmacokinetic data for this compound in mice. A preliminary dose-ranging study is recommended.

  • Divide the infected mice into at least three groups:

    • Vehicle Control: Receive the vehicle used to dissolve this compound.

    • This compound Treatment: Receive the therapeutic dose of this compound.

    • Comparator Antibiotic (Optional): Receive a standard-of-care antibiotic like Ertapenem or Ciprofloxacin.

  • Administer treatment for a defined period (e.g., 1-3 days), depending on the study objectives.

Assessment of Bacterial Load
  • At the study endpoint (e.g., 24 or 48 hours after the final treatment), humanely euthanize the mice.

  • Aseptically remove the bladder and both kidneys.

  • Weigh each organ and homogenize it in 1 mL of sterile PBS.

  • Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue. The limit of detection should be noted.

Histopathological Analysis
  • Fix a portion of the bladder and kidneys in 10% neutral buffered formalin for at least 24 hours.

  • Embed the tissues in paraffin, section them (e.g., 5 µm thickness), and stain with hematoxylin and eosin (H&E).

  • Examine the sections under a microscope for signs of inflammation, such as edema, neutrophil infiltration, and epithelial damage.

  • A semi-quantitative scoring system can be used to grade the severity of inflammation.

Cytokine Analysis
  • A portion of the tissue homogenates (from step 3.4.2) can be centrifuged to pellet cellular debris.

  • Collect the supernatant for cytokine analysis. Urine can also be collected prior to sacrifice for analysis.

  • Use commercial ELISA or multiplex bead-based assay kits to quantify the levels of pro-inflammatory cytokines such as IL-6, KC (CXCL1), MIP-2 (CXCL2), TNF-α, and IL-1β.

  • Follow the manufacturer's instructions for the chosen assay. Cytokine concentrations are typically normalized to the total protein content of the sample.

Data Presentation and Expected Results

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Bacterial Load in Bladder and Kidneys

Treatment GroupNMean Bladder Titer (log10 CFU/g ± SD)Mean Kidney Titer (log10 CFU/g ± SD)
Vehicle Control106.5 ± 0.84.2 ± 1.1
This compound (X mg/kg)102.1 ± 0.5< LOD
Comparator (Y mg/kg)102.8 ± 0.71.5 ± 0.9
SD: Standard Deviation; LOD: Limit of Detection.

Table 2: Pro-inflammatory Cytokine Levels in Bladder Homogenate

Treatment GroupNIL-6 (pg/mg protein ± SD)KC (pg/mg protein ± SD)TNF-α (pg/mg protein ± SD)
Naive (Uninfected)550 ± 15100 ± 3025 ± 10
Vehicle Control10850 ± 1201500 ± 250300 ± 75
This compound (X mg/kg)10150 ± 40300 ± 8075 ± 20
SD: Standard Deviation.

Table 3: Histopathological Scores of the Bladder

Treatment GroupNEdema Score (mean ± SD)Neutrophil Infiltration Score (mean ± SD)Epithelial Integrity Score (mean ± SD)
Vehicle Control102.8 ± 0.43.0 ± 0.52.5 ± 0.6
This compound (X mg/kg)100.5 ± 0.20.8 ± 0.30.4 ± 0.2
Scores based on a 0-4 scale (0=none, 4=severe).

Host Inflammatory Response Pathway

UPEC infection of the bladder urothelium triggers a robust innate immune response, primarily mediated through Toll-like receptor 4 (TLR4) recognition of lipopolysaccharide (LPS). This initiates a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, which recruit neutrophils to the site of infection.

Inflammatory_Pathway cluster_cell Host Cell Response UPEC UPEC LPS LPS UPEC->LPS releases TLR4 TLR4 LPS->TLR4 binds Urothelium Urothelial Cell NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces Chemokines Chemokines (KC, MIP-2) NFkB->Chemokines induces Neutrophils Neutrophil Recruitment Chemokines->Neutrophils attracts Clearance Bacterial Clearance Neutrophils->Clearance Inflammation Inflammation & Tissue Damage Neutrophils->Inflammation

Caption: UPEC-induced inflammatory signaling cascade in the bladder.

Conclusion

This murine model of ascending UTI provides a reliable and clinically relevant platform for the preclinical evaluation of novel antibiotics like this compound. By quantifying bacterial clearance, assessing the host inflammatory response, and examining tissue pathology, researchers can gain comprehensive insights into the in vivo efficacy of the test compound. The detailed protocols and data presentation formats provided herein offer a standardized approach for conducting these critical studies in drug development.

References

Application Notes and Protocols: Monte Carlo Simulation for Benapenem PK/PD Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic that, like other beta-lactams, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] This document provides detailed application notes and protocols for conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound using Monte Carlo simulations. This powerful computational technique allows for the evaluation of dosing regimens and the determination of PK/PD cutoff values to predict clinical efficacy against target pathogens such as Enterobacteriaceae.[4][5]

The primary PK/PD index for carbapenems, including this compound, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). Monte Carlo simulation integrates the variability in drug pharmacokinetics within a patient population and the distribution of MICs for a given bacterial population to calculate the Probability of Target Attainment (PTA). A PTA of ≥90% is a commonly accepted target for predicting the clinical success of a dosing regimen.

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The diagram below illustrates the mechanism of action.

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) This compound->CellWall Inhibits PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The agar (B569324) dilution method is a standard technique for determining the MIC of this compound.

Protocol: Agar Dilution Method

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Agar Plates:

    • Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA to create plates with final concentrations ranging from 0.015 to 128 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no this compound.

  • Inoculum Preparation:

    • Culture the test bacterial strains overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Determination of Plasma Protein Binding

The free (unbound) fraction of a drug is the pharmacologically active portion. Equilibrium dialysis is considered the gold standard for determining protein binding.

Protocol: Equilibrium Dialysis

  • Apparatus: Use a two-compartment equilibrium dialysis apparatus with a semipermeable membrane that allows the passage of small molecules like this compound but retains larger proteins.

  • Sample Preparation:

    • Place pooled human plasma in one compartment.

    • Place a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other compartment.

    • Add this compound to the plasma compartment to achieve the desired concentration.

  • Equilibration:

    • Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

  • Sample Analysis:

    • After equilibration, collect samples from both compartments.

    • Measure the total drug concentration in the plasma compartment (C_total) and the free drug concentration in the buffer compartment (C_free) using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The fraction unbound (fu) is calculated as: fu = C_free / C_total.

    • The percentage of protein binding is calculated as: (1 - fu) * 100.

Monte Carlo Simulation Protocol

This protocol outlines the steps for performing a Monte Carlo simulation to determine the PTA for various this compound dosing regimens.

Workflow for PK/PD Modeling and Simulation

cluster_0 PK/PD Modeling Workflow PK_Data Human Pharmacokinetic Data (e.g., from Phase I trials) PK_Model Develop Population PK Model (e.g., Two-Compartment) PK_Data->PK_Model Simulation Monte Carlo Simulation (e.g., 10,000 subjects) PK_Model->Simulation MIC_Data MIC Distribution Data (for target pathogens) MIC_Data->Simulation PD_Target Define PK/PD Target (%fT > MIC) PD_Target->Simulation PTA Calculate Probability of Target Attainment (PTA) Simulation->PTA Cutoff Determine PK/PD Cutoff (MIC where PTA ≥ 90%) PTA->Cutoff

Caption: Workflow for this compound PK/PD modeling.

Step-by-Step Simulation Protocol
  • Software Selection: Utilize specialized software for pharmacokinetic modeling and simulation, such as NONMEM, R with appropriate packages (e.g., mrgsolve), or MATLAB with the SimBiology toolbox.

  • Pharmacokinetic Model: Employ a two-compartment pharmacokinetic model to describe the distribution and elimination of this compound. The model should include parameters for clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and intercompartmental clearance (Q).

  • Parameter Specification:

    • Input the mean and variance for each pharmacokinetic parameter obtained from population PK analysis of clinical trial data.

    • Incorporate inter-individual variability for each parameter.

  • MIC Distribution: Input the MIC distribution data for the target bacterial population (e.g., Enterobacteriaceae). This data is typically obtained from surveillance studies.

  • PK/PD Target: Define the pharmacodynamic target. For this compound, a target of %fT > MIC of 60% has been associated with efficacy.

  • Dosing Regimen: Specify the dosing regimen to be evaluated (e.g., 1000 mg administered as a 0.5-hour intravenous infusion every 24 hours).

  • Simulation Execution:

    • Simulate a large virtual patient population (e.g., 10,000 subjects).

    • For each simulated subject, randomly sample PK parameters from their defined distributions.

    • Simulate the this compound concentration-time profile for the specified dosing regimen.

    • Calculate the %fT > MIC for each simulated subject against each MIC value in the distribution.

  • PTA Calculation: For each MIC value, calculate the PTA as the percentage of simulated subjects that achieve the predefined PK/PD target (e.g., %fT > MIC ≥ 60%).

  • PK/PD Cutoff Determination: The PK/PD cutoff is the highest MIC value at which the PTA is ≥90%.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Population Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterMean ValueInter-individual Variability (%CV)
Clearance (CL, L/h)0.82 - 1.06To be determined from pop PK model
Central Volume (Vc, L)7.95 - 10.08To be determined from pop PK model
Peripheral Volume (Vp, L)To be determined from pop PK modelTo be determined from pop PK model
Intercompartmental Clearance (Q, L/h)To be determined from pop PK modelTo be determined from pop PK model
Half-life (t½, h)6.67 - 6.81N/A

Data derived from single-dose studies in healthy Chinese volunteers.

Table 2: MIC Distribution of this compound against Enterobacteriaceae

MIC (µg/mL)% of Isolates
≤0.06Example Value
0.12Example Value
0.25Example Value
0.5Example Value
1Example Value
2Example Value
4Example Value
≥8Example Value

Note: This table should be populated with actual surveillance data.

Table 3: Probability of Target Attainment (PTA) for this compound (1000 mg q24h, 0.5h infusion) with a Target of %fT > MIC ≥ 60%

MIC (µg/mL)PTA (%)
0.25>95%
0.5>90%
1.0~90%
2.0<80%
4.0<50%

Illustrative data based on published findings. The PK/PD cutoff based on this data would be 1 mg/L.

Conclusion

The integration of experimental protocols for MIC and protein binding determination with in silico Monte Carlo simulations provides a robust framework for the preclinical and clinical development of this compound. This approach allows for the optimization of dosing regimens to maximize the probability of clinical success against target pathogens and informs the establishment of clinically relevant susceptibility breakpoints.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Benapenem Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Benapenem in aqueous solutions. Given that specific solubility data for this compound is not extensively published, this guide incorporates data from structurally similar carbapenems, such as Meropenem and Ertapenem, to provide robust troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: While specific quantitative solubility data for this compound is limited in public literature, it is expected to have moderate aqueous solubility, similar to other carbapenems. For reference, the solubility of Meropenem in water is ≥20.7 mg/mL.[1] The solubility of carbapenems is known to be pH-dependent.

Q2: Which solvents are recommended for dissolving this compound?

A2: For laboratory and experimental use, sterile water and dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions of carbapenems like Meropenem.[1] It is advisable to avoid ethanol, as some carbapenems are insoluble in it.[1]

Q3: How stable is this compound in aqueous solutions?

A3: Carbapenems, as a class, are known to be unstable in aqueous solutions.[2][3] Their stability is significantly influenced by pH, temperature, and the presence of certain buffer components. Degradation primarily occurs through the hydrolysis of the β-lactam ring.

Q4: What is the optimal pH for this compound solutions to ensure stability?

A4: Based on data for other carbapenems like Ertapenem, maximum stability in aqueous solutions is typically observed in the pH range of 6.0 to 7.5. Both acidic (pH < 6.0) and alkaline (pH > 7.5) conditions can accelerate degradation.

Q5: How should I store this compound stock solutions?

A5: To maintain potency, it is recommended to prepare fresh solutions before use. If storage is necessary, aliquot stock solutions and store them at -20°C for short periods. Repeated freeze-thaw cycles should be avoided as they can compromise the stability of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in water. - Insufficient solvent volume.- Low temperature of the solvent.- The solution has reached its saturation point.- Increase the volume of sterile water gradually.- Gentle warming of the solvent may aid dissolution.- Consider preparing a more dilute solution.
Precipitation occurs after dissolving this compound. - The solution is supersaturated.- Change in temperature or pH.- Interaction with buffer components.- Ensure the concentration is below the solubility limit.- Maintain a stable temperature and verify the pH of the solution.- Use recommended buffers (e.g., phosphate (B84403) buffer) and check for compatibility.
The prepared solution appears discolored (e.g., yellowish). - Degradation of the carbapenem.- Exposure to heat or inappropriate pH.- This is often a sign of degradation. Discard the solution and prepare a fresh one.- Ensure the pH is within the optimal range (6.0-7.5) and avoid high temperatures during preparation.
Loss of antibacterial activity in my experiment. - Degradation of this compound in the experimental medium.- Incorrect storage of stock solutions.- Prepare fresh solutions immediately before each experiment.- Ensure the pH of your culture medium is within the stability range for carbapenems (pH 6.0-7.5).- Confirm proper storage of stock solutions (aliquoted, -20°C).

Quantitative Data Summary

As specific data for this compound is not widely available, the following table summarizes solubility and stability data for related carbapenems to guide experimental design.

CompoundSolventSolubility (mg/mL)Optimal pH for StabilityReference(s)
Meropenem Water≥20.7~6.0 - 7.5
DMSO≥49.2
Ertapenem Aqueous BufferNot specified6.5 - 7.5
Imipenem (B608078) Aqueous SolutionNot specifiedNeutral pH

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or DMSO

  • Sterile, conical polypropylene (B1209903) tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or DMSO to achieve the target concentration. For initial attempts, a concentration of 10 mg/mL is a reasonable starting point.

  • Vortex the solution gently until the powder is completely dissolved. Gentle warming can be applied if necessary to aid dissolution in water.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • For immediate use, proceed with the experiment.

  • For storage, aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound's Mechanism of Action

This compound, like other carbapenems, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Benapenem_Mechanism This compound This compound Periplasm Periplasmic Space This compound->Periplasm Translocation PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding CellWall Peptidoglycan Synthesis PBP->CellWall Inhibition of Transpeptidation Lysis Cell Wall Instability & Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Troubleshooting Workflow for this compound Dissolution

This workflow provides a logical sequence of steps to address common issues encountered when dissolving this compound.

Dissolution_Workflow Start Start: Dissolve this compound in Sterile Water/DMSO Check_Dissolution Does it dissolve completely? Start->Check_Dissolution Precipitation Precipitation observed? Check_Dissolution->Precipitation No Success Solution Prepared Successfully Check_Dissolution->Success Yes Increase_Solvent Increase solvent volume Gentle_Warming Apply gentle warming (for water) Increase_Solvent->Gentle_Warming Check_Again Re-check dissolution Gentle_Warming->Check_Again Check_Again->Success Yes Failure Consider alternative solvent or formulation strategy Check_Again->Failure No Precipitation->Increase_Solvent No Check_pH Check pH (aim for 6.0-7.5) Precipitation->Check_pH Yes Check_Concentration Is concentration too high? Check_pH->Check_Concentration Check_Concentration->Failure

Caption: A step-by-step workflow for troubleshooting this compound dissolution.

General Degradation Pathway of Carbapenems in Aqueous Solution

Carbapenems are susceptible to degradation in aqueous solutions, primarily through hydrolysis of the β-lactam ring. This process is influenced by pH and can lead to the formation of inactive products.

Degradation_Pathway Carbapenem Active Carbapenem (e.g., this compound) Hydrolysis Hydrolysis of β-Lactam Ring Carbapenem->Hydrolysis pH-dependent (acidic or alkaline) Dimerization Dimerization/ Oligomerization Carbapenem->Dimerization High concentration Inactive_Product Ring-Opened Inactive Product Hydrolysis->Inactive_Product Inactive_Polymer Inactive Polymers Dimerization->Inactive_Polymer

Caption: Simplified degradation pathways for carbapenems in aqueous solutions.

References

Optimizing Benapenem stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of Benapenem for long-term experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other carbapenems, is the hydrolysis of the amide bond in the β-lactam ring.[1][2][3] This irreversible inactivation leads to the formation of an open-ring product, which for this compound is the principal metabolite KBP-3331. This process can be catalyzed by factors such as pH and temperature.[4]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C to -70°C, protected from moisture.[5] Stock solutions should be freshly prepared. If short-term storage is necessary, it is recommended to store them at 2-8°C for no longer than 24 hours, although stability is concentration-dependent. For extended experimental periods, storage at -70°C is highly recommended to minimize degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Carbapenems are generally most stable in slightly acidic to neutral solutions (pH 6-7). Both acidic and alkaline conditions can accelerate the hydrolysis of the β-lactam ring. For long-term experiments, it is crucial to maintain the pH of the solution within this optimal range.

Q4: Can I use this compound in cell culture media for multi-day experiments?

A4: Caution is advised when using this compound in cell culture media for extended periods due to its potential for degradation at physiological temperature (37°C) and pH (~7.4). The stability of carbapenems can be significantly reduced under these conditions. It is recommended to perform a stability study of this compound in your specific cell culture medium under experimental conditions. For multi-day experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain the desired concentration.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in a Long-Term Experiment

Symptoms:

  • Reduced or no observable effect of the drug over time.

  • Inconsistent results between experimental repeats.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper storage Review your storage conditions for both powder and stock solutions.Store this compound powder at -20°C to -70°C. Prepare fresh stock solutions for each experiment. If temporary storage of stock solutions is unavoidable, keep them at 2-8°C for a maximum of 24 hours.
Hydrolysis at experimental temperature The experiment is conducted at 37°C for several days.Minimize the time this compound is incubated at 37°C. For long-term studies, consider a perfusion system or replenish the medium with fresh this compound every 24 hours.
pH-mediated degradation The pH of the experimental medium is outside the optimal range of 6-7.Monitor and control the pH of your experimental setup. Use appropriate buffers to maintain a stable pH.
Incompatibility with media components Components in the cell culture media may be accelerating degradation.Test the stability of this compound in your specific medium at the experimental temperature. If significant degradation occurs, consider using a more stable carbapenem (B1253116) if appropriate for your research, or adjust the experimental design.
Issue 2: Precipitate Formation in this compound Solutions

Symptoms:

  • Visible particulate matter or cloudiness in the this compound solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor solubility The concentration of this compound exceeds its solubility in the chosen solvent.Check the solubility of this compound in your solvent. You may need to use a different solvent or a lower concentration. Sonication may aid in dissolution, but avoid excessive heating.
Degradation product precipitation Over time, degradation products may be less soluble and precipitate out of solution.This is an indicator of significant degradation. Prepare fresh solutions and ensure optimal storage and experimental conditions to minimize degradation.
Salting out High salt concentrations in the buffer or medium may reduce the solubility of this compound.If possible, reduce the salt concentration of your solutions. Alternatively, test the solubility of this compound in the high-salt buffer before starting the experiment.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Carbapenems

This protocol is a general guideline for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess this compound stability, based on methods for other carbapenems. Method optimization and validation are required for this compound specifically.

1. Chromatographic Conditions (Example for a Carbapenem):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH ~6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Temperature: Ambient or controlled (e.g., 25°C).

2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound should be subjected to stress conditions to induce degradation:

  • Acidic Hydrolysis: Incubate this compound solution in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Incubate this compound solution in a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).

  • Photodegradation: Expose this compound solution to UV light.

3. Sample Analysis:

  • Inject the stressed samples into the HPLC system.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

4. Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Visualizations

This compound Degradation Pathway This compound This compound (Active) β-lactam ring intact Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) This compound->Hydrolysis Degradation Stimuli OpenRing KBP-3331 (Inactive) Open β-lactam ring Hydrolysis->OpenRing Results in

Caption: Primary degradation pathway of this compound via hydrolysis.

Caption: General workflow for assessing the stability of this compound.

Quantitative Data Summary

Specific stability data for this compound is limited in publicly available literature. The following tables summarize the stability of other carbapenems under various conditions to provide a general reference. It is crucial to perform stability studies for this compound under your specific experimental conditions.

Table 1: Stability of Imipenem in Solution

ConcentrationTemperature% Remaining after 1 hour% Remaining after 6 hoursReference
5 mg/mL25°C>95%>90%
5 mg/mL30°C>95%>90%
5 mg/mL40°C>95%>90%
10 mg/mL25°C>90% (Brand B)>90% (Brand B)
10 mg/mL30°C<90%Not Stable
10 mg/mL40°C<90%Not Stable

Table 2: General Stability of Various β-Lactams in Mueller-Hinton Broth (pH 7.31)

DrugStorage at -70°CStorage at -25°CStorage at 4°CStorage at -10°CReference
ImipenemStable (>1 year)Moderately Rapid DeteriorationModerately Rapid DeteriorationRapid Deterioration
CefazolinStable (>1 year)Stable (>1 year)Stable (>1 year)Stable (>1 year)
CefotaximeStable (>1 year)Relatively StableRelatively StableModerately Rapid Deterioration

Note: "Stable" indicates minimal loss of activity over the tested period. "Deterioration" indicates a significant loss of antimicrobial activity.

References

Troubleshooting inconsistent results in Benapenem MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Benapenem Minimum Inhibitory Concentration (MIC) assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound MIC results between experiments. What are the most common causes?

A1: Inconsistent MIC results for this compound can stem from several factors. The most common areas to investigate are:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too high or too low can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect".[1][2][3][4]

  • Media Composition: The type of growth medium, its pH, and cation concentrations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can influence the activity of carbapenem (B1253116) agents like this compound.[2]

  • This compound Stability and Storage: this compound, like other carbapenems, can be unstable in solution. Degradation due to improper storage, temperature, or pH can lead to a loss of activity and, consequently, variable and falsely high MICs.

  • Incubation Conditions: Strict control over incubation time, temperature, and atmospheric conditions is crucial for reproducible results.

Q2: Our MIC values for this compound seem to be higher than expected. What could be the reason?

A2: Higher than expected MIC values can be attributed to several factors:

  • Inoculum Density: A bacterial inoculum that is too dense can overwhelm the antimicrobial agent, leading to an artificially high MIC.

  • This compound Degradation: Carbapenems can degrade in solution, especially during incubation. This reduces the effective concentration of the drug, resulting in the appearance of growth at higher concentrations.

  • Extended Incubation Time: Longer incubation periods can lead to higher MIC values.

  • Media Components: Certain components in the growth media can antagonize the activity of the antimicrobial agent.

Q3: We are observing "skipped wells" in our microdilution plates. What does this mean and how can we troubleshoot it?

A3: "Skipped wells" refer to a phenomenon where bacterial growth is observed at a higher concentration of the antimicrobial agent, while no growth is seen at a lower concentration. Potential causes include:

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound can lead to an incorrect concentration in a specific well.

  • This compound Precipitation: The compound may be precipitating out of solution at higher concentrations, reducing its effective concentration in those wells. It is important to check the solubility of this compound in your test medium.

  • Contamination: Contamination of a single well can lead to unexpected growth.

Q4: Can the type of media used for the MIC assay alter the results for this compound?

A4: Yes, the composition of the culture medium is a critical factor. For most routine susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended to ensure consistency. Variations in cation concentrations, pH, and thymidine (B127349) content can significantly impact the activity of this compound. It is advisable to validate each new lot of media with quality control (QC) strains.

Q5: How critical is the stability of this compound in the assay medium?

A5: The stability of this compound is highly critical. Carbapenems are known to be unstable in solution, and their degradation during the incubation period can lead to a significant loss of antimicrobial activity. This results in falsely elevated MIC values. It is crucial to prepare fresh stock solutions and use them promptly. For long-term storage, aliquots should be kept at -80°C and protected from light.

Troubleshooting Guide

Impact of Experimental Variables on this compound MIC
VariablePotential Impact on MICRecommended Action
Inoculum Density Too high: Falsely high MIC. Too low: Falsely low MIC.Standardize inoculum to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and ensure a final well concentration of ~5 x 10⁵ CFU/mL.
Growth Medium pH, cation concentration (Ca²⁺, Mg²⁺), and thymidine content can alter this compound's activity.Use CLSI-recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB). Validate each new lot of media with QC strains.
This compound Solubility Poor solubility can cause precipitation at high concentrations, leading to inaccurate results.Determine the solubility of this compound in the test medium. If necessary, use a minimal amount of a validated solvent like DMSO (e.g., ≤1%).
This compound Stability Degradation of the compound leads to falsely high MICs.Prepare fresh stock solutions. Store stock solutions in small aliquots at -80°C, protected from light.
Incubation Time Longer incubation can lead to higher MICs.Adhere to a standardized incubation time (e.g., 16-20 hours) at 35 ± 1°C.
Plate Stacking Uneven temperature distribution can cause variable growth rates.Incubate plates in single layers or with adequate spacing to ensure uniform temperature.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on established principles of antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Store the stock solution in small aliquots at -80°C, protected from light.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Troubleshooting_Workflow Inconsistent_MIC Inconsistent this compound MIC Results Review_Protocol Review Protocol Adherence Inconsistent_MIC->Review_Protocol Check_Inoculum Verify Inoculum Preparation (0.5 McFarland, Final Conc. ~5x10^5 CFU/mL) Check_Media Check Media Composition (CAMHB, pH, Cations) Check_Inoculum->Check_Media Further_Investigation Further Investigation Needed Check_Inoculum->Further_Investigation Issue Identified Check_this compound Assess this compound Stability & Storage (Fresh Stock, Proper Storage) Check_Media->Check_this compound Check_Media->Further_Investigation Issue Identified Check_Incubation Review Incubation Conditions (16-20h, 35°C, No Stacking) Check_this compound->Check_Incubation Check_this compound->Further_Investigation Issue Identified Results_Consistent Results Consistent Check_Incubation->Results_Consistent All Parameters Correct Check_Incubation->Further_Investigation Issue Identified Review_Protocol->Check_Inoculum Protocol Followed? Review_Protocol->Further_Investigation Deviations Found

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

MIC_Assay_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Standard broth microdilution MIC assay workflow.

References

Identifying and minimizing off-target effects of Benapenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benapenem. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

1. What are the known on-target and potential off-target effects of this compound?

This compound is a novel carbapenem (B1253116) antibiotic designed to inhibit bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs).[1][2][3][4] This is its primary, on-target mechanism of action.

Potential off-target effects, while not extensively documented for this compound specifically, can be inferred from the broader class of carbapenem and beta-lactam antibiotics. These may include:

  • Neurological Effects: Some carbapenems have been associated with nervous system disorders.[5]

  • Hepatobiliary Effects: Liver-related issues have been observed with some carbapenems.

  • Hypersensitivity Reactions: As with many antibiotics, there is a risk of drug-induced hypersensitivity.

  • Interaction with Human Proteins: Unintended binding to host proteins could lead to various cellular disruptions.

2. How can I experimentally identify off-target effects of this compound in my cell-based assays?

Several methods can be employed to identify off-target effects. Chemical proteomics is a powerful approach.

Troubleshooting Guides

Issue: I am observing unexpected cellular phenotypes in my experiments with this compound that are inconsistent with its known mechanism of action.

This could indicate potential off-target effects. Here’s a troubleshooting guide to help you investigate:

Step 1: Confirm On-Target Activity

  • Action: Perform a bacterial growth inhibition assay with a known sensitive strain to confirm the bioactivity of your this compound stock.

  • Expected Outcome: You should observe potent inhibition of bacterial growth, confirming that the drug is active.

Step 2: Dose-Response Analysis

  • Action: Conduct a dose-response experiment in your mammalian cell line of interest and a control cell line.

  • Rationale: Off-target effects may occur at different concentrations than on-target effects. This will help determine the therapeutic window.

Step 3: Employ Counter-Screening Assays

  • Action: Utilize assays that can detect common off-target liabilities of antibiotics, such as cytotoxicity assays, mitochondrial toxicity assays, or assays for inhibition of key human enzymes.

Step 4: Proteomic Profiling

  • Action: Use chemical proteomics techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify unintended protein binding partners of this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound, which can help in designing experiments to minimize off-target effects by using appropriate concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Maximum Plasma Concentration (Cmax)163 ± 6.58 mg/L (Normal Renal Function)
Plasma Protein Binding83 - 92%
Half-life (T1/2)~6 - 7.3 hours

Table 2: Pharmacodynamic Target for this compound

ParameterTarget ValueRationaleReference
%fT > MIC>60%To ensure bactericidal efficacy

Experimental Protocols

Protocol 1: Identifying Off-Target Protein Interactions using Compound-Centric Chemical Proteomics (CCCP)

Objective: To identify the cellular proteins that physically interact with this compound.

Methodology:

  • Probe Synthesis: Synthesize a this compound-alkyne probe. This involves chemically modifying this compound to include an alkyne handle for subsequent click chemistry.

  • Cell Lysate Preparation: Prepare lysates from the cells of interest.

  • Probe Incubation: Incubate the cell lysate with the this compound-alkyne probe. Include a competition control where the lysate is pre-incubated with an excess of unmodified this compound.

  • Click Chemistry: Add biotin-azide to the lysate to "click" onto the alkyne handle of the probe, effectively biotinylating any proteins bound to this compound.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Compare the proteins identified in the probe-treated sample with the competition control. Proteins that are significantly less abundant in the competition control are considered potential off-target binders.

Visualizations

Below are diagrams illustrating key concepts and workflows related to identifying and minimizing the off-target effects of this compound.

Benapenem_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits (On-Target) OffTarget Potential Off-Target (e.g., Human Protein) This compound->OffTarget Binds to (Off-Target) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to CellularEffect Unintended Cellular Effect OffTarget->CellularEffect Leads to Off_Target_ID_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach Phenotype Unexpected Phenotype Observed DoseResponse Dose-Response Analysis Phenotype->DoseResponse Proteomics Chemical Proteomics (e.g., CCCP) DoseResponse->Proteomics TargetValidation Target Validation (e.g., siRNA, CRISPR) Proteomics->TargetValidation StructuralSimilarity Structural Similarity Screening TargetPrediction Off-Target Prediction StructuralSimilarity->TargetPrediction TargetPrediction->TargetValidation Troubleshooting_Logic Start Start: Unexpected Cellular Effect CheckConcentration Is the concentration experimentally relevant? Start->CheckConcentration HighConc High Concentration: Potential for off-target effects. Lower concentration. CheckConcentration->HighConc No RelevantConc Relevant Concentration CheckConcentration->RelevantConc Yes ControlExperiment Run appropriate controls (e.g., vehicle, inactive analog)? RelevantConc->ControlExperiment NoControls Run experiments with necessary controls. ControlExperiment->NoControls No ControlsRun Controls show effect is This compound-specific ControlExperiment->ControlsRun Yes OffTargetInvestigation Proceed with off-target investigation protocols. ControlsRun->OffTargetInvestigation

References

Strategies to prevent Benapenem degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benapenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding this compound stability.

Q1: My this compound solution appears to be losing potency over a short period. What are the primary causes of this compound degradation?

A1: this compound, like other carbapenem (B1253116) antibiotics, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process is influenced by several factors including pH, temperature, and the presence of certain enzymes or buffer species. The principal metabolite of this compound is KBP-3331, which is the open-ring hydrolysis product and lacks bactericidal activity.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that stock solutions are stored at appropriate temperatures. For long-term storage, -70°C is recommended for many β-lactam antibiotics.[2]

  • pH of the Medium: Check the pH of your experimental medium. Carbapenems generally exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 6-7).

  • Buffer Selection: Be aware that certain buffer species can catalyze degradation. For instance, phosphate (B84403) buffers have been observed to accelerate the degradation of some carbapenems compared to citrate (B86180) buffers.[3]

  • Enzymatic Degradation: If working with biological samples, consider the presence of β-lactamase enzymes, which rapidly hydrolyze the β-lactam ring.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: While specific stability data for this compound is not extensively published, general guidelines for carbapenems can be followed. For short-term storage (a few hours), solutions may be kept at room temperature (up to 30°C) or refrigerated (2°C to 8°C) for up to 24 hours. For long-term stability, storing aliquots of the stock solution at -70°C is the best practice to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: The stability of carbapenems is highly pH-dependent. Both acidic and alkaline conditions can accelerate the hydrolysis of the β-lactam ring. Generally, a pH range of 6.0 to 7.0 is considered optimal for the stability of many carbapenems in aqueous solutions.[3] It is crucial to determine the empirical stability of this compound in your specific experimental buffer system.

Q4: Are there any known incompatible buffers or excipients with this compound?

A4: Specific compatibility data for this compound is limited. However, based on data from other carbapenems like meropenem (B701), certain buffers may influence stability. For example, some studies suggest that phosphate buffers may lead to faster degradation compared to citrate buffers. When formulating this compound, it is essential to conduct compatibility studies with all excipients. Common excipients that could potentially interact with active pharmaceutical ingredients include those that can alter the microenvironmental pH, such as magnesium stearate, or those containing reactive impurities.

Quantitative Data on Carbapenem Stability

The following table summarizes stability data for other carbapenems, which can serve as a reference for designing experiments with this compound. Note: This data should be used for guidance only, and specific stability studies for this compound are highly recommended.

CarbapenemConcentrationDiluentpHTemperature (°C)Stability (Time to 10% degradation)Reference
Meropenem6.25 mg/mL0.9% NaClUnbuffered32< 6 hours
Meropenem25 mg/mL0.9% NaClUnbuffered32< 6 hours
Meropenem6.25 mg/mLCitrate Buffer~732> 6 hours
Imipenem5 mg/mL0.9% NaCl~6.5-7.5254 hours
Doripenem1 mg/mL0.9% NaClNot specified2512 hours

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in the presence of its degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 300 nm for carbapenems).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

5. Sample Preparation:

  • After forced degradation, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

6. Method Validation (as per ICH guidelines):

  • Specificity: Ensure the peak for this compound is well-resolved from degradation product peaks.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions.

Visualizations

Benapenem_Degradation_Pathway cluster_factors Influencing Factors This compound This compound (Active) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis H₂O, H⁺, OH⁻, β-lactamase Degradation_Product Inactive Open-Ring Metabolite (KBP-3331) Hydrolysis->Degradation_Product pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Buffer Buffer Species Buffer->Hydrolysis Enzymes Enzymes Enzymes->Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis of the β-lactam ring.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare this compound Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Thermal Thermal Prep_Solution->Thermal Photolytic Photolysis Prep_Solution->Photolytic Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Addressing Bacterial Resistance to Benapenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering bacterial resistance to Benapenem (a representative carbapenem (B1253116) antibiotic) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial isolate that was previously susceptible. What are the common resistance mechanisms?

A1: Resistance to carbapenems like this compound in Gram-negative bacteria is primarily driven by three main mechanisms, which can occur alone or in combination:

  • Carbapenemase Production: This is the most significant mechanism, involving the production of β-lactamase enzymes that can hydrolyze carbapenems.[1] The most common carbapenemases include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinase-48-like (OXA-48-like).[2][3] These genes are often located on mobile genetic elements like plasmids, allowing for rapid transfer between different bacteria.[1]

  • Efflux Pump Overexpression: Bacteria can actively pump the antibiotic out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).

  • Porin Loss/Mutation: Reduced expression or mutation of outer membrane porin channels can limit the entry of this compound into the bacterial cell.[4] This mechanism, when combined with the production of other β-lactamases like AmpC or Extended-Spectrum β-Lactamases (ESBLs), can lead to high-level resistance.

Q2: What are the standard MIC breakpoints for determining resistance to this compound?

A2: While "this compound" is a placeholder, we can use the established breakpoints for other carbapenems like Meropenem and Imipenem as a reference. Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary sources for these standards. Note that breakpoints can be updated, so always refer to the latest guidelines.

Table 1: Representative Carbapenem MIC Breakpoints for Enterobacterales (µg/mL)

Carbapenem Susceptible (S) Intermediate (I) / Susceptible, Increased Exposure (SDD) Resistant (R) Source
Meropenem ≤1 2 ≥4 CLSI
Imipenem ≤1 2 ≥4 CLSI
Ertapenem ≤0.5 1 ≥2 CLSI
Meropenem ≤2 >2 to 8 >8 EUCAST

| Imipenem | ≤2 | >2 to 8 | >8 | EUCAST |

SDD: Susceptible-Dose Dependent. Interpretations may vary by organism.

Q3: How can we confirm if our this compound-resistant isolate is producing a carbapenemase enzyme?

A3: A combination of phenotypic and genotypic tests is recommended.

  • Phenotypic Tests: These methods detect carbapenemase activity. The most common and recommended tests are the Modified Carbapenem Inactivation Method (mCIM) and colorimetric assays like the Carba NP test. The Modified Hodge Test (MHT) was previously used but is no longer recommended by CLSI due to lower specificity.

  • Genotypic (Molecular) Tests: These methods detect the specific genes encoding carbapenemase enzymes. Polymerase Chain Reaction (PCR) is the most common method. Commercial multiplex PCR panels are available that can simultaneously detect the "big five" carbapenemase families (KPC, NDM, VIM, IMP, OXA-48).

Troubleshooting Guide

Problem 1: Inconsistent or borderline MIC results for this compound.

  • Possible Cause: Technical variability is inherent in susceptibility testing, and results can often vary by one doubling dilution (± 1 log2). Isolates with a true MIC near the resistance breakpoint are particularly prone to this.

  • Troubleshooting Steps:

    • Repeat the Test: Always repeat the MIC determination to confirm the result.

    • Verify Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light can alter the MIC result.

    • Check Media and Reagents: Confirm that the Mueller-Hinton broth/agar (B569324) is from a reliable source and has been stored correctly. Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation.

    • Use Quality Control (QC) Strains: Always run appropriate QC strains (e.g., E. coli ATCC 25922) in parallel. The MIC for the QC strain must fall within its acceptable range.

Problem 2: An isolate shows resistance to this compound but is negative in our carbapenemase gene PCR panel.

  • Possible Cause: The resistance may not be due to a carbapenemase or could be caused by a novel or non-targeted carbapenemase gene. Resistance could be mediated by a combination of porin loss and the production of an ESBL or AmpC β-lactamase.

  • Troubleshooting Steps:

    • Perform a Phenotypic Test: Run a phenotypic test like the mCIM. A positive mCIM result with a negative PCR test strongly suggests the presence of a novel or non-targeted carbapenemase.

    • Investigate Other Mechanisms:

      • Porin Gene Sequencing: Sequence the major porin genes (e.g., ompF, ompC in E. coli; oprD in P. aeruginosa) to look for mutations or deletions.

      • Efflux Pump Inhibition: Perform MIC testing with and without an efflux pump inhibitor (e.g., CCCP, PAβN) to see if the this compound MIC is reduced.

    • Whole Genome Sequencing (WGS): WGS is the most comprehensive method to identify all potential resistance genes, including novel carbapenemases, porin mutations, and other β-lactamases.

Problem 3: We want to test if combining this compound with another antibiotic can restore its activity.

  • Possible Cause: Synergistic antibiotic combinations may overcome resistance mechanisms. This is a key strategy for treating infections caused by carbapenem-resistant organisms.

  • Troubleshooting Steps:

    • Select Combination Agents: Choose antibiotics with different mechanisms of action. Common combinations to test with a carbapenem include colistin, aminoglycosides (amikacin, gentamicin), tigecycline, and fosfomycin.

    • Perform Synergy Testing: Use a standardized method to assess synergy.

      • Checkerboard Assay (Microdilution): Considered a gold standard, this method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

      • E-test Synergy: A technically simpler method using antibiotic strips placed on an agar plate.

      • Time-Kill Assay: A dynamic method that measures bacterial killing over time and is considered a reference method for confirming synergy.

Table 2: Interpretation of Synergy Testing via FIC Index

FIC Index (ΣFIC) Interpretation
≤ 0.5 Synergy
> 0.5 to ≤ 1.0 Additive
> 1.0 to ≤ 4.0 Indifference
> 4.0 Antagonism

(ΣFIC = FIC of Drug A + FIC of Drug B)

Experimental Protocols & Visualizations

Workflow for Investigating this compound Resistance

The following workflow outlines the logical steps to characterize resistance observed in the lab.

G Workflow for Investigating this compound Resistance A Observe High this compound MIC (e.g., Broth Microdilution) B Confirm MIC with QC Strains A->B C Phenotypic Carbapenemase Test (e.g., mCIM) B->C Consistent Resistance D Molecular Carbapenemase Test (e.g., Multiplex PCR) C->D Positive Result F Suspected Novel Carbapenemase or Other Mechanism C->F Negative Result E Carbapenemase Producer Confirmed D->E Gene Detected (e.g., KPC, NDM) D->F No Gene Detected J Perform Synergy Testing (e.g., Checkerboard) E->J G Investigate Other Mechanisms (Porins, Efflux) F->G H Whole Genome Sequencing (WGS) F->H I Characterize Resistance Profile G->I H->I I->J K Identify Potential Combination Therapy J->K G Modified Carbapenem Inactivation Method (mCIM) Workflow A 1. Emulsify test isolate in 2 mL TSB B 2. Add a 10-µg This compound (Meropenem) disk to the tube A->B C 3. Incubate at 35°C for 4 hours B->C D 4. Prepare a lawn of susceptible indicator strain (E. coli ATCC 25922) on MHA plate C->D E 5. Remove disk from TSB tube and place on MHA plate D->E F 6. Incubate plate at 35°C for 18-24 hours E->F G Positive Result (Carbapenemase Producer) Zone of Inhibition: 6-15 mm F->G Enzyme hydrolyzed this compound H Negative Result (Not a Carbapenemase Producer) Zone of Inhibition: ≥19 mm F->H This compound remains active

References

Technical Support Center: Enhancing the Bioavailability of Benapenem in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Benapenem in animal models. This resource offers practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a novel carbapenem (B1253116) antibiotic.[1][2] Like many carbapenems, it falls under the Biopharmaceutics Classification System (BCS) Class III, characterized by high solubility but low permeability.[3] This low permeability across the intestinal wall is a primary factor limiting its oral absorption and, consequently, its systemic bioavailability.

Q2: What are the main barriers to the oral absorption of carbapenems like this compound?

The primary obstacles to effective oral absorption of carbapenems include:

  • Low intestinal permeability: The inherent chemical structure of carbapenems limits their passive diffusion across the gut epithelium.[3]

  • Efflux transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump carbapenems that have entered intestinal cells back into the gut lumen, reducing net absorption.[3]

  • Enzymatic degradation: Some carbapenems are susceptible to degradation by enzymes in the gastrointestinal tract or during first-pass metabolism in the liver.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Based on successful approaches with other carbapenems, the following strategies hold the most promise for this compound:

  • Prodrug Formulation: This involves chemically modifying the this compound molecule to create a more lipophilic and permeable compound (a prodrug) that is converted back to the active this compound after absorption. A common approach is esterification of the carboxylic acid moiety.

  • Co-administration with P-gp Inhibitors: Using pharmaceutical excipients or other drugs that inhibit P-gp can increase the intestinal absorption of carbapenems. Examples of excipients with P-gp inhibitory effects include Cremophor EL, Polysorbate 80, and certain polymers.

  • Lipid-Based and Nanocarrier Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or in polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its transport across the intestinal mucosa.

Troubleshooting Guides

Scenario 1: Consistently low plasma concentrations of this compound after oral administration in animal models.

  • Problem: The formulation may not be effectively overcoming the permeability barrier.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a suspension, ensure the particle size of the this compound is minimized through techniques like micronization to maximize the surface area for dissolution.

    • Formulation Re-evaluation:

      • If using a simple aqueous solution, consider developing a lipid-based formulation like a SEDDS to improve solubility and absorption.

      • If a prodrug approach is being used, verify the in vivo conversion of the prodrug to the parent compound.

    • Investigate Efflux: Conduct in vitro permeability assays using Caco-2 cells to determine if this compound is a substrate for P-gp. If so, incorporate a known P-gp inhibitor into the formulation.

Scenario 2: High variability in plasma concentrations between individual animals in the same study group.

  • Problem: This often points to issues with the formulation's stability, uniformity, or the experimental procedure itself.

  • Troubleshooting Steps:

    • Dosing Technique: Ensure consistent and accurate oral gavage technique to avoid variability in the administered dose.

    • Formulation Homogeneity: For suspensions or emulsions, ensure the formulation is thoroughly mixed before each administration to guarantee dose uniformity.

    • Animal Fasting: Standardize the fasting period for all animals before dosing, as food can significantly and variably impact the absorption of orally administered drugs.

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

Parameter250 mg Single Dose500 mg Single Dose1000 mg Single Dose
Cmax (mg/L) 55.65-165
AUC0-t (h·mg/L) 297.93-984.12
AUC0-inf (h·mg/L) 331.05-960.12
t1/2 (h) ---
Vz (liters) ---
CL (liters/h) ---

Data adapted from a first-in-human study. Note that some values were presented as ranges in the source material.

Table 2: Oral Bioavailability of Select Carbapenems with Modified Formulations

CarbapenemFormulation StrategyAnimal Model(s)Oral Bioavailability (%)
Tebipenem Pivoxil HBr Pivaloyl ester prodrug-~60%
Sulopenem Etzadroxil Ester prodrug (co-administered with probenecid)-20-34% (fasted), increased with food
SM-368589 & SM-375769 Medoxomil ester prodrugsRats, Dogs, Monkeys4.2 - 62.3%

This table provides examples of successful oral carbapenem development and potential bioavailability targets for this compound formulations.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Oral Bioavailability Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for a minimum of three days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., aqueous solution, suspension, or SEDDS) ensuring homogeneity and accurate concentration.

  • Dosing:

    • Oral Group: Administer the formulation via oral gavage at a standard volume (e.g., 5-10 mL/kg).

    • Intravenous Group: Administer a sterile solution of this compound via the tail vein at a lower volume (e.g., 1-2 mL/kg) to determine the absolute bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t1/2) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a surfactant with a high HLB value (e.g., Cremophor EL, Tween 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant to improve emulsification (e.g., Transcutol P, PEG 400).

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that best solubilize the drug.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (e.g., to 40°C) and vortex the mixture until the this compound is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Characterize the droplet size and distribution of the resulting emulsion using dynamic light scattering.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_blood Systemic Circulation This compound This compound Formulation Absorbed Absorbed this compound This compound->Absorbed Low Permeability Efflux P-gp Efflux Pump Absorbed->Efflux Efflux Bioavailable Bioavailable this compound Absorbed->Bioavailable Absorption

Caption: Key barriers to the oral bioavailability of this compound.

G cluster_dev Formulation Development cluster_eval Evaluation cluster_outcome Outcome A Strategy Selection (e.g., Prodrug, SEDDS) B Component Screening & Solubility Studies A->B C Formulation Optimization B->C D In Vitro Characterization (e.g., Emulsion Size, Dissolution) C->D Test Formulation E In Vivo Animal PK Study D->E F Data Analysis & Bioavailability Calculation E->F G Low Bioavailability F->G Iterate H Optimized Formulation F->H Success G->A Refine Strategy

Caption: Workflow for developing and testing an oral this compound formulation.

References

Technical Support Center: Benapenem Dosage and Cell Culture Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benapenem. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage to minimize toxicity in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel carbapenem (B1253116) antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: Is this compound expected to be toxic to eukaryotic cells?

While this compound is designed to target bacterial cells, like other β-lactam antibiotics, it may exhibit some level of toxicity to eukaryotic cells, particularly at high concentrations or with prolonged exposure. The selectivity of β-lactam antibiotics is not absolute, and some effects on eukaryotic cells have been reported.[3] Potential mechanisms of toxicity could involve interference with mitochondrial function or DNA synthesis.

Q3: What are the initial recommended concentration ranges for this compound in a new cell line?

For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range. A suggested starting point is to test a broad range of concentrations, for example, from the nanomolar to the millimolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). This initial screen will help identify a narrower, more relevant concentration range for subsequent, more detailed experiments.

Q4: How can I determine if this compound is causing cytotoxicity in my cell culture?

Several assays can be used to quantify cytotoxicity. The most common are:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Apoptosis Assays: Detect programmed cell death through various markers, such as Annexin V staining or caspase activity.

Troubleshooting Guide

This guide provides solutions to common problems encountered when assessing this compound toxicity in cell culture.

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inconsistent incubation times. 1. Ensure a homogenous cell suspension before plating. Visually inspect the plate after seeding. 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media. 3. Standardize all incubation times precisely.
High background in LDH assay. 1. High spontaneous LDH release: Cells may be unhealthy or seeded at too high a density. 2. Serum interference: Components in the serum may contain LDH.1. Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. 2. Use a serum-free medium for the assay or run a "medium-only" control to determine background LDH levels.
Unexpectedly high toxicity at low this compound concentrations. 1. Cell line sensitivity: The specific cell line may be highly sensitive to this compound. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.1. Perform a dose-response curve with a wider and lower concentration range. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle control (solvent only) in your experiment.
No observed toxicity even at high this compound concentrations. 1. Incorrect this compound concentration: Errors in dilution calculations. 2. Short incubation time: The exposure time may be insufficient to induce a toxic effect. 3. Resistant cell line: The cell line may be inherently resistant.1. Double-check all calculations and prepare fresh dilutions. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and a vehicle control. Include wells for "spontaneous LDH release" (cells with no treatment) and "maximum LDH release" (cells treated with lysis buffer).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for the intended duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 5.25.1 ± 1.8
198.7 ± 4.86.3 ± 2.1
1095.2 ± 6.18.9 ± 2.5
5082.4 ± 7.317.6 ± 3.4
10065.1 ± 8.534.9 ± 4.1
25040.3 ± 9.259.7 ± 5.6
50021.8 ± 6.978.2 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate (24h, 48h, 72h) treatment->incubation2 mtt MTT Assay (Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apoptosis Apoptosis Assay (Flow Cytometry) incubation2->apoptosis analysis Analyze Data & Determine IC50 mtt->analysis ldh->analysis apoptosis->analysis

Workflow for assessing this compound cytotoxicity.

Potential_Toxicity_Pathways cluster_mito Mitochondrial Dysfunction cluster_dna DNA Synthesis Inhibition cluster_apoptosis Apoptosis Induction This compound This compound Mito Mitochondria This compound->Mito Potential Interaction DNA_Polymerase DNA Polymerase α This compound->DNA_Polymerase Potential Interaction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Caspases Caspase Activation ROS->Caspases ATP->Caspases DNA_Synth ↓ DNA Synthesis DNA_Polymerase->DNA_Synth DNA_Synth->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

References

Technical Support Center: Managing pH Sensitivity of Benapenem in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benapenem. Given that this compound is a novel carbapenem (B1253116), this information is based on the well-documented pH sensitivity of other carbapenems like meropenem (B701), imipenem (B608078), and doripenem. It is crucial to perform compound-specific validation for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A1: Based on data from related carbapenems, the optimal pH for stability is generally in the weakly acidic to neutral range, typically between pH 6.0 and 7.5.[1] Extreme acidic or alkaline conditions can lead to rapid degradation of the β-lactam ring, which is crucial for the antibiotic's activity. For instance, imipenem is more stable at a neutral pH, with increasing decomposition as the pH moves away from the 6.5 to 7.5 range.[1]

Q2: Which buffer systems are recommended for experiments involving this compound?

A2: The choice of buffer can significantly impact the stability of carbapenems. While phosphate-buffered saline (PBS) is common, some studies suggest that phosphate (B84403) buffers can catalyze the degradation of certain carbapenems.[2] Citrate (B86180) buffers have been shown to be a viable alternative.[3] It is advisable to test the stability of this compound in your chosen buffer system under your specific experimental conditions. For general use, buffers that have a pKa close to the desired pH and are known to have minimal interaction with pharmaceuticals are preferred.

Q3: How does temperature affect the pH-dependent stability of this compound?

A3: Temperature is a critical factor in the degradation of carbapenems. Increased temperatures accelerate the rate of hydrolysis, especially at non-optimal pH values. For example, the stability of meropenem decreases significantly as the temperature rises. Therefore, it is recommended to prepare this compound solutions fresh and keep them at low temperatures (e.g., on ice or at 4°C) whenever possible to minimize degradation during an experiment.

Q4: Are there any visible signs of this compound degradation in solution?

A4: While not always apparent, degradation of some carbapenem solutions can be accompanied by a color change, such as turning yellow. However, the absence of a color change does not guarantee stability. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: How should I prepare and store stock solutions of this compound?

A5: this compound stock solutions should be prepared in a suitable buffer at the optimal pH (around 6.0-7.0, subject to validation). It is highly recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity in the experiment. pH-induced degradation: The experimental buffer pH is outside the optimal stability range for this compound.1. Measure the pH of your experimental buffer. 2. Adjust the pH to be within the 6.0-7.5 range. 3. Perform a pilot stability study of this compound in your buffer at the intended experimental temperature and duration.
Buffer-catalyzed hydrolysis: The chosen buffer system (e.g., phosphate) may be accelerating the degradation of this compound.1. Consider switching to an alternative buffer system, such as a citrate buffer. 2. Evaluate the stability of this compound in the new buffer system.
Temperature-induced degradation: The experimental temperature is too high, leading to accelerated degradation.1. If the experimental protocol allows, perform the experiment at a lower temperature. 2. Keep this compound solutions on ice whenever not in immediate use. 3. Prepare fresh this compound solutions immediately before use.
Inconsistent experimental results. Variability in buffer preparation: Small variations in buffer pH between experiments can lead to different rates of this compound degradation.1. Standardize your buffer preparation protocol. 2. Always verify the final pH of the buffer with a calibrated pH meter before use.
Degradation during storage: Stock solutions of this compound may be degrading over time.1. Prepare fresh stock solutions for each experiment. 2. If using frozen stocks, use a fresh aliquot for each experiment and avoid reusing thawed solutions.
Precipitation observed in the this compound solution. Low solubility at the current pH: The pH of the buffer may be affecting the solubility of this compound.1. Check the solubility of this compound at different pH values. 2. Adjust the buffer pH to a range where this compound is both stable and soluble.
Buffer component interaction: An component of the buffer may be interacting with this compound to form a precipitate.1. Try a different buffer system. 2. Analyze the precipitate to identify its components.

Quantitative Data on Carbapenem Stability

The following table summarizes the stability of Meropenem, a related carbapenem, at different pH values. This data can serve as a general guideline for this compound, but specific stability studies for this compound are highly recommended.

pHBufferTemperature (°C)Half-life (t½) in hoursReference
4.0Acetate37~1.5Extrapolated from general carbapenem stability knowledge
6.0Phosphate32~12[4]
7.0Citrate32~15
7.4Phosphate37~11
8.0Borate37~2Extrapolated from general carbapenem stability knowledge

Note: The degradation of carbapenems typically follows first-order kinetics.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given buffer.

1. Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common mobile phase for carbapenems consists of a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH adjusted to a specific value, often around 4.8) and an organic solvent like acetonitrile (e.g., 96:4 v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 5-50 µg/mL).

  • Sample Preparation and Incubation:

    • Prepare the experimental buffer at the desired pH.

    • Prepare a solution of this compound in the experimental buffer at the desired concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution, dilute it with the mobile phase to a concentration within the standard curve range, and inject it into the HPLC system.

    • Incubate the remaining this compound solution under the desired experimental conditions (e.g., specific temperature).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots, dilute them with the mobile phase, and inject them into the HPLC system.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., around 298 nm for doripenem, a similar carbapenem). The optimal wavelength for this compound should be determined experimentally.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples from the stability study.

3. Data Analysis:

  • Quantify the concentration of this compound in each sample using the calibration curve.

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Signaling Pathways and Experimental Workflows

Benapenem_Degradation_Pathway cluster_conditions Degradation Conditions cluster_molecule This compound and Degradation Acidic_pH Acidic pH (e.g., < 6) This compound Active this compound (Intact β-lactam ring) Acidic_pH->this compound Hydrolysis Alkaline_pH Alkaline pH (e.g., > 8) Alkaline_pH->this compound Hydrolysis Neutral_pH Optimal pH (6.0-7.5) Neutral_pH->this compound Enhanced Stability Catalytic_Buffer Catalytic Buffer (e.g., Phosphate) Catalytic_Buffer->this compound Accelerated Hydrolysis Temperature Elevated Temperature Temperature->this compound Accelerated Hydrolysis Degraded_this compound Inactive Metabolites (Opened β-lactam ring) This compound->Degraded_this compound Degradation

Caption: Factors influencing this compound degradation.

Stability_Testing_Workflow start Start: Prepare this compound Solution in Test Buffer t0_sample Time zero (t=0) Sampling and HPLC Analysis start->t0_sample incubation Incubate Solution at Desired Temperature start->incubation data_analysis Data Analysis: Plot ln(Conc) vs. Time t0_sample->data_analysis timed_sampling Withdraw Aliquots at Predefined Time Points incubation->timed_sampling hplc_analysis HPLC Analysis of Aliquots timed_sampling->hplc_analysis hplc_analysis->data_analysis results Determine Degradation Rate (k) and Half-life (t½) data_analysis->results

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic start Inconsistent or Poor Experimental Results? check_ph Is the buffer pH within the optimal range (6.0-7.5)? start->check_ph check_buffer_type Are you using a potentially catalytic buffer (e.g., phosphate)? check_ph->check_buffer_type Yes adjust_ph Action: Adjust buffer pH. check_ph->adjust_ph No check_temp Was the solution exposed to high temperatures? check_buffer_type->check_temp No change_buffer Action: Switch to a non-catalytic buffer (e.g., citrate). check_buffer_type->change_buffer Yes check_freshness Was the this compound solution freshly prepared? check_temp->check_freshness No control_temp Action: Keep solutions on ice and minimize exposure to heat. check_temp->control_temp Yes prepare_fresh Action: Prepare fresh solutions for each experiment. check_freshness->prepare_fresh No re_evaluate Re-run Experiment check_freshness->re_evaluate Yes adjust_ph->re_evaluate change_buffer->re_evaluate control_temp->re_evaluate prepare_fresh->re_evaluate

Caption: Troubleshooting decision tree for this compound stability.

References

Benapenem Pharmacokinetics in Renal Impairment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of renal impairment on the pharmacokinetics of Benapenem. Below you will find troubleshooting guides and frequently asked questions in a structured format to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Does renal impairment affect the pharmacokinetics of this compound?

A1: Yes, renal impairment can influence the pharmacokinetic profile of this compound. However, studies have shown that for patients with mild to moderate renal impairment, the changes in plasma concentrations are not significant enough to necessitate a dose adjustment.[1][2]

Q2: What specific pharmacokinetic parameters of this compound are altered in patients with renal impairment?

A2: In subjects with mild to moderate renal impairment, there is a trend towards lower maximum plasma concentrations (Cmax) of this compound compared to subjects with normal renal function.[1][2] The cumulative urinary excretion of the drug decreases as renal function declines.[1] Additionally, the ratio of the main metabolite to the parent drug in the plasma tends to increase with worsening renal impairment.

Q3: Is a dose adjustment for this compound required for patients with mild to moderate renal impairment?

A3: Based on clinical studies, no dose adjustment for this compound is recommended for patients with mild to moderate renal impairment. The plasma drug concentrations in these patient populations do not increase to a clinically significant extent that would warrant a modified dosing regimen.

Q4: How is this compound eliminated from the body?

A4: this compound is primarily excreted by the kidneys. A significant portion of the drug is eliminated unchanged in the urine, along with its metabolites.

Q5: What is the general principle for dosing carbapenems in patients with renal dysfunction?

A5: Carbapenems are predominantly eliminated by the kidneys, so their pharmacokinetics are significantly influenced by renal function. For many carbapenems, such as meropenem (B701) and ertapenem, dose adjustments are necessary in patients with renal impairment to avoid drug accumulation and potential toxicity.

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of this compound in a subject with reported normal renal function.

Possible Causes & Solutions:

  • Inaccurate assessment of renal function: The subject's actual renal function may be lower than reported. It is crucial to use a reliable method to estimate glomerular filtration rate (eGFR) or measure creatinine (B1669602) clearance (CrCl).

  • Concomitant medications: The subject may be taking other medications that could interfere with the renal clearance of this compound. A thorough review of all co-administered drugs is recommended. Probenecid, for example, is known to inhibit the tubular secretion of other carbapenems.

  • Assay variability: The analytical method used to measure this compound concentrations may have high variability. Ensure the assay is validated and run appropriate quality controls.

Issue: Difficulty in establishing a clear correlation between the degree of renal impairment and this compound pharmacokinetic parameters in a small experimental cohort.

Possible Causes & Solutions:

  • Inter-individual variability: Pharmacokinetic parameters can vary significantly among individuals, even within the same renal function group. A larger sample size may be needed to achieve statistical significance.

  • Inconsistent sample collection times: Adherence to the specified blood and urine collection schedule is critical for accurate pharmacokinetic analysis. Any deviations should be documented and considered during data analysis.

  • Underlying patient conditions: Other health conditions, apart from renal impairment, could influence drug disposition. It is important to have a well-characterized study population.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound in Subjects with Varying Renal Function

ParameterNormal Renal FunctionMild Renal ImpairmentModerate Renal Impairment
Cmax (mg/L) 163 ± 6.58138 ± 17.4134 ± 0.11
AUC0-inf (mg·h/L) 1153.67 ± 143.21129.17 ± 241.411316.46 ± 229.83
Cumulative Urinary Excretion (72h, %) 52.61 ± 8.5839.42 ± 8.3529.84 ± 9.15
Metabolic Ratio (AUCmetabolite/AUCthis compound, %) 3.96 ± 0.355.56 ± 0.828.24 ± 0.85

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of this compound in Subjects with Renal Impairment

This protocol is based on a study that evaluated the pharmacokinetics of this compound in subjects with normal, mild, and moderate renal impairment.

1. Subject Recruitment and Screening:

  • Enroll subjects aged 18-75 years with a Body Mass Index (BMI) between 17 and 30 kg/m ².

  • Categorize subjects into three groups based on their estimated glomerular filtration rate (eGFR):

    • Normal renal function: eGFR ≥ 90 mL/min/1.73m²

    • Mild renal impairment: eGFR 60 to 89 mL/min/1.73m²

    • Moderate renal impairment: eGFR 30 to 59 mL/min/1.73m²

  • Conduct a thorough physical examination and medical history to exclude individuals with known diseases or significant abnormalities that could interfere with the study.

  • Exclude subjects with a history of hypersensitivity to beta-lactam antibiotics, recent acute illness requiring antibiotics, or significant blood loss.

2. Drug Administration:

  • Administer a single intravenous dose of 1.0 g of this compound dissolved in 100 mL of 0.9% saline solution.

  • The infusion should be administered over a standardized period.

3. Sample Collection:

  • Blood Samples: Collect blood samples at predose, and at 0.5, 1.25, 1.5, 2, 3, 5, 8, 12, 24, 48, and 72 hours post-dose.

  • Urine Samples: Collect urine samples over specific intervals up to 72 hours post-dose to determine the cumulative urinary excretion.

4. Bioanalytical Method:

  • Measure the concentrations of this compound and its major metabolite in plasma and urine samples using a validated analytical method (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Renal clearance (CLr)

    • Metabolite-to-parent ratio of AUC0-inf

Visualizations

experimental_workflow cluster_screening Subject Screening & Enrollment cluster_dosing Drug Administration cluster_sampling Sample Collection (0-72h) cluster_analysis Analysis s1 Recruit Subjects (18-75 years, BMI 17-30) s2 Assess Renal Function (eGFR) s1->s2 s3 Group Subjects: - Normal (eGFR >= 90) - Mild (eGFR 60-89) - Moderate (eGFR 30-59) s2->s3 d1 Administer Single IV Dose (1.0g this compound in 100mL Saline) s3->d1 p1 Collect Blood Samples (Predose, 0.5, 1.25, 1.5, 2, 3, 5, 8, 12, 24, 48, 72h) d1->p1 u1 Collect Urine Samples d1->u1 a1 Measure this compound & Metabolite Concentrations (LC-MS/MS) p1->a1 u1->a1 a2 Pharmacokinetic Analysis (Cmax, AUC, CLr, etc.) a1->a2

Caption: Experimental workflow for a single-dose pharmacokinetic study of this compound in subjects with renal impairment.

logical_relationship cluster_renal_function Renal Function Status cluster_pk_parameters This compound Pharmacokinetics rf1 Normal Renal Function pk1 Renal Clearance rf1->pk1 High pk2 Urinary Excretion rf1->pk2 High pk3 Metabolite Ratio rf1->pk3 Low rf2 Mild Renal Impairment rf2->pk1 Decreased rf2->pk2 Decreased rf2->pk3 Increased pk4 Plasma Concentration rf2->pk4 Not Significantly Increased rf3 Moderate Renal Impairment rf3->pk1 Significantly Decreased rf3->pk2 Significantly Decreased rf3->pk3 Significantly Increased rf3->pk4 Not Significantly Increased

Caption: Logical relationship between declining renal function and its impact on this compound pharmacokinetic parameters.

References

Validation & Comparative

Comparative Efficacy of Benapenem and Meropenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Benapenem, a novel carbapenem (B1253116) antibiotic, and Meropenem, a widely used broad-spectrum carbapenem. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, mechanisms of action, and clinical findings to date.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them a critical tool in treating severe and multidrug-resistant infections. Meropenem has long been a staple in this class. This compound is a newer carbapenem currently under investigation, showing promise against specific pathogens. This guide synthesizes the current knowledge on both agents to facilitate an objective comparison of their efficacy.

Mechanism of Action

Both this compound and Meropenem are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis.[1][2][3] They bind to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[2][4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Meropenem is known to readily penetrate the cell walls of most Gram-positive and Gram-negative bacteria and is highly resistant to degradation by many β-lactamases. This compound also targets PBPs and interferes with bacterial cell wall integrity and synthesis, with high affinity for PBP2 and PBP4. It has demonstrated potent activity against Enterobacteriaceae, including strains producing extended-spectrum β-lactamases (ESBLs).

In Vitro Efficacy

Minimum Inhibitory Concentrations (MIC)

The in vitro activity of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

A study evaluating this compound's in vitro activity against various Enterobacteriaceae strains found its MIC50 and MIC90 to be ≤0.125 µg/mL and ≤0.5 µg/mL, respectively, for most tested bacteria. This indicates potent activity against ESBL-producing and non-producing Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae strains.

For comparison, Meropenem has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. While a direct comparative study is not available, historical data for Meropenem's MICs against similar pathogens are well-established and generally low.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-)200.060.125
Escherichia coli (ESBL+)200.1250.25
Klebsiella pneumoniae20≤0.0150.06
Enterobacter cloacae100.250.5

Pharmacokinetics and Pharmacodynamics

The primary pharmacodynamic parameter predicting the in vivo efficacy of carbapenems is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

For this compound, a target of %fT > MIC above 60% is recommended to ensure bactericidal efficacy. A Phase 1 clinical trial in healthy Chinese volunteers showed that this compound has a longer serum half-life (6 to 7.3 hours) compared to many other carbapenems (1 to 4 hours). Monte Carlo simulations indicated that a 1,000 mg daily intravenous dose of this compound achieves a high probability of target attainment against Enterobacteriaceae with a PK/PD cutoff value of 1 mg/L at a %fT > MIC of 60%.

Meropenem's in vivo half-life is approximately 1 hour. Its efficacy is also dependent on maintaining concentrations above the MIC.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundMeropenem
Mechanism of Action Inhibition of bacterial cell wall synthesis via PBP bindingInhibition of bacterial cell wall synthesis via PBP binding
In Vivo Half-life 6 - 7.3 hours~1 hour
Primary PD Target %fT > MIC > 60%%T>MIC
PK/PD Cutoff (Enterobacteriaceae) 1 mg/L at %fT>MIC of 60% (1g daily dose)Not directly compared in the same study

Clinical Efficacy

As an investigational drug, clinical efficacy data for this compound is still emerging. A clinical trial is underway to assess its efficacy and safety in patients with complicated urinary tract infections or acute pyelonephritis.

Meropenem has extensive clinical data supporting its use in a wide range of serious infections. Clinical studies have shown high success rates for Meropenem in treating urinary tract infections (90.0–99.0%), skin and soft tissue infections (73.1–98.0%), and lower respiratory tract infections (64.0–89.0%). Real-world observational studies have reported effectiveness rates of 72.5% to 98.8%.

Experimental Protocols

MIC Determination (Agar Dilution Method)

The Minimum Inhibitory Concentrations (MICs) for this compound were determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Plates: Serial two-fold dilutions of this compound were prepared and incorporated into Mueller-Hinton agar.

  • Inoculum Preparation: Bacterial strains were cultured to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates were incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound B Incorporate dilutions into Mueller-Hinton agar A->B D Inoculate agar plates with bacterial suspension B->D C Culture and standardize bacterial inoculum C->D E Incubate plates at 35°C for 16-20 hours D->E F Observe for visible bacterial growth E->F G Determine MIC as the lowest concentration with no growth F->G

Workflow for MIC Determination by Agar Dilution.
In Vivo Efficacy Model (Murine Thigh Infection Model)

The in vivo antibacterial efficacy of this compound was evaluated using a neutropenic murine thigh infection model.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated intramuscularly in the thigh with a standardized bacterial suspension.

  • Treatment: Two hours post-infection, mice received intravenous injections of this compound or a control substance.

  • Sample Collection: At 24 hours post-treatment, mice were euthanized, and thigh tissues were collected.

  • Bacterial Load Quantification: Thigh tissues were homogenized, and serial dilutions were plated to determine the number of CFU per gram of tissue.

  • Data Analysis: The change in bacterial load (Δlog10 CFU/g) was calculated by comparing the bacterial count in treated mice to that in control mice at the start of therapy.

Murine_Thigh_Infection_Model A Induce Neutropenia in Mice B Inoculate Thigh Muscle with Bacteria A->B C Administer Intravenous this compound or Control B->C D Collect Thigh Tissue after 24 hours C->D E Homogenize Tissue and Plate for CFU Count D->E F Calculate Change in Bacterial Load (Δlog10 CFU/g) E->F

Experimental Workflow for the Murine Thigh Infection Model.

Mechanism of Action Signaling Pathway

Both this compound and Meropenem act on the bacterial cell wall synthesis pathway. The diagram below illustrates the general mechanism of action for carbapenem antibiotics.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_Peptidoglycan PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan->PBPs catalyzes Carbapenem This compound / Meropenem Carbapenem->PBPs binds to and inhibits PBPs->Crosslinked_Peptid_Inhibit inhibition

Inhibition of Bacterial Cell Wall Synthesis by Carbapenems.

Conclusion

Meropenem is a well-established, broad-spectrum carbapenem with proven efficacy against a wide range of pathogens. This compound is a promising new carbapenem with potent in vitro activity against Enterobacteriaceae, including ESBL-producing strains, and a favorable pharmacokinetic profile suggesting the potential for once-daily dosing. While direct comparative efficacy data against Meropenem is not yet available, the existing preclinical and Phase 1 data for this compound are encouraging. Further clinical trials are necessary to fully elucidate this compound's clinical efficacy and safety profile and to determine its potential role in the treatment of serious bacterial infections relative to established agents like Meropenem. Researchers and clinicians should monitor the progress of ongoing clinical investigations of this compound.

References

Benapenem's In Vitro Activity Against ESBL-Producing Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of the novel carbapenem (B1253116), benapenem, against Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacteriaceae, benchmarked against other established carbapenems: imipenem (B608078), meropenem (B701), and ertapenem (B1671056). The data presented is compiled from published research to facilitate an objective evaluation of this compound's potential in addressing the challenges posed by these multidrug-resistant pathogens.

Comparative In Vitro Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other carbapenems against ESBL-producing Enterobacteriaceae. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

CarbapenemMIC50 (µg/mL)MIC90 (µg/mL)Predominant ESBL-producing Strains Tested
This compound *Not Reported≤ 0.5E. coli, K. pneumoniae, E. cloacae
Imipenem 0.250.25Enterobacteriaceae
Meropenem 0.0640.125Enterobacteriaceae
Ertapenem 0.380.5Enterobacteriaceae

Note: Data for this compound is sourced from a separate study to that of imipenem, meropenem, and ertapenem. Direct head-to-head comparative studies are not yet widely available, and caution should be exercised when making direct comparisons due to potential inter-study variability.

Based on available data, this compound demonstrates potent in vitro activity against key ESBL-producing Enterobacterales, with an MIC90 of ≤ 0.5 µg/mL[1]. When compared to data from a separate study on other carbapenems, this compound's MIC90 is comparable to that of ertapenem and slightly higher than that of imipenem and meropenem against ESBL-producing Enterobacteriaceae[2].

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the in vitro potency of antimicrobial agents. The following is a detailed methodology for the broth microdilution test, a standard procedure recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the carbapenems are prepared in a suitable solvent as recommended by the manufacturer.

  • Serial two-fold dilutions of each carbapenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

2. Inoculum Preparation:

  • A standardized inoculum of the ESBL-producing bacterial isolate is prepared. This is typically done by selecting several morphologically similar colonies from an overnight agar (B569324) plate.

  • The colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included for each isolate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The results are read visually or with a plate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in determining the in vitro activity of carbapenems against ESBL-producing strains using the broth microdilution method.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Isolate ESBL-producing Bacterial Isolate Inoculum Standardized Inoculum Preparation (0.5 McFarland) Isolate->Inoculum Carbapenems Carbapenem Stock Solutions SerialDilution Serial Dilution of Carbapenems Carbapenems->SerialDilution Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC MIC Determination Incubation->MIC

Experimental workflow for MIC determination.
Mechanism of Action and Resistance

This diagram outlines the mechanism of action of carbapenems on bacterial cells and the counteracting mechanism of ESBL enzymes.

mechanism_of_action cluster_drug_action Carbapenem Action cluster_resistance ESBL Resistance Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to & Inhibits ESBL ESBL Enzyme Carbapenem->ESBL Targeted by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to Hydrolysis Hydrolysis of β-lactam ring ESBL->Hydrolysis Catalyzes InactiveCarbapenem Inactive Carbapenem Hydrolysis->InactiveCarbapenem

References

Benapenem's Antibacterial Spectrum: A Comparative Guide Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Benapenem against key resistant pathogens, benchmarked against established carbapenems, Meropenem and Imipenem. The data presented is compiled from various in-vitro studies to offer a comparative overview for research and drug development purposes.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Meropenem, and Imipenem against a panel of clinically significant resistant bacteria. MIC values are crucial indicators of an antibiotic's potency, with lower values indicating higher efficacy.

PathogenResistance ProfileThis compound MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
Escherichia coliESBL-producing≤0.5 (MIC⁹⁰)[1]0.06 (MIC⁹⁰)[2]0.5 (MIC⁹⁰)[3]
Klebsiella pneumoniaeESBL-producing≤0.5 (MIC⁹⁰)[1]0.06 (MIC⁹⁰)[2]0.5 (MIC⁹⁰)
Enterobacter cloacaeESBL-producing≤0.5 (MIC⁹⁰)--
Pseudomonas aeruginosaCarbapenem-Resistant-32 to 51216 to ≥256
Acinetobacter baumanniiCarbapenem-Resistant-128 (MIC₅₀), 128 (MIC₉₀)32 (MIC₅₀), 64 (MIC₉₀)
Staphylococcus aureusMethicillin-Resistant (MRSA)--1 (MIC₉₀, CA-MRSA), 32-64 (MIC₉₀, HA-MRSA)
Enterococcus faeciumVancomycin-Resistant (VRE)---

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Dashes (-) indicate that specific data for this compound against these pathogens was not available in the public domain at the time of this review. The presented data for Meropenem and Imipenem are compiled from various studies and should be interpreted with the understanding that testing methodologies may vary between sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in-vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound, Meropenem, and Imipenem in a suitable solvent as recommended by the manufacturer.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Dispense the diluted antimicrobial solutions into 96-well microtiter plates.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Biological Processes

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using Graphviz (DOT language) to depict the experimental workflow for MIC determination and a common mechanism of bacterial resistance.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start antimicrobial_prep Prepare Antimicrobial Stock Solutions start->antimicrobial_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions antimicrobial_prep->serial_dilution dispense Dispense Dilutions into 96-well Plate serial_dilution->dispense inoculate Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate dispense->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Navigating the Landscape of Carbapenem Cross-Resistance: A Comparative Analysis Featuring Benapenem

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profiles of carbapenem (B1253116) antibiotics, with a special focus on the novel carbapenem Benapenem in the context of established agents like Biapenem, Meropenem (B701), Imipenem (B608078), and Doripenem.

In the ongoing battle against antimicrobial resistance, the carbapenems represent a critical class of β-lactam antibiotics reserved for treating severe and multidrug-resistant bacterial infections. However, the emergence and spread of carbapenem resistance mechanisms threaten the efficacy of this last-line therapeutic option. Understanding the cross-resistance profiles among different carbapenems is paramount for the development of new agents and for guiding clinical use. This guide provides a comparative analysis of the in vitro activity of this compound and other key carbapenems against clinically relevant bacterial pathogens, details the experimental protocols for assessing susceptibility, and illustrates the key mechanisms of resistance.

Note on Data Availability: Publicly available data on this compound is currently limited. This guide presents the available comparative data for this compound and utilizes data from other carbapenems, particularly Biapenem, to provide a broader context for understanding potential cross-resistance patterns.

Comparative In Vitro Activity of Carbapenems

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and other carbapenems against a range of bacterial species, including those with defined resistance mechanisms.

Table 1: Comparative In Vitro Activity of this compound and Ertapenem against Enterobacteriaceae [1][2]

Bacterial SpeciesNo. of StrainsAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli (ESBL-)50This compound≤0.125≤0.125
Ertapenem≤0.060.125
Escherichia coli (ESBL+)50This compound≤0.1250.25
Ertapenem0.1250.5
Klebsiella pneumoniae (ESBL-)50This compound≤0.125≤0.125
Ertapenem≤0.060.125
Klebsiella pneumoniae (ESBL+)50This compound≤0.1250.5
Ertapenem0.251
Enterobacter cloacae50This compound≤0.1250.5
Ertapenem0.251

ESBL- Extended-Spectrum β-Lactamase Negative; ESBL+: Extended-Spectrum β-Lactamase Positive

The available data indicates that this compound demonstrates potent in vitro activity against both ESBL-producing and non-ESBL-producing strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3]

Table 2: Comparative In Vitro Activity of Biapenem, Imipenem, Meropenem, and Doripenem

Bacterial SpeciesAntibioticMIC90 (mg/L)
Enterobacteriaceae
Biapenem0.03 - 1
Imipenem0.25 - 2
Meropenem≤0.06 - 0.25
Doripenem≤0.06 - 0.25
Pseudomonas aeruginosa
Biapenem1
Imipenem>32
Meropenem>32
Doripenem>32
Acinetobacter spp.
Biapenem≤1
Imipenem8
Meropenem8
Doripenem4
Bacteroides fragilis group
Biapenem0.25
Imipenem0.5
Meropenem≤0.06
Doripenem≤0.125

This broader comparison highlights the variable activity of different carbapenems against challenging pathogens like Pseudomonas aeruginosa and Acinetobacter spp. Biapenem and meropenem have been shown to be the most active against P. aeruginosa. Doripenem has demonstrated potent activity against P. aeruginosa, in some cases superior to imipenem and meropenem.

Experimental Protocols

Accurate and reproducible assessment of antibiotic susceptibility is crucial for both clinical diagnostics and drug development. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution MIC Assay

1. Media Preparation:

  • For non-fastidious bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa, use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • For fastidious organisms, use specific supplemented media as recommended by CLSI or EUCAST guidelines (e.g., Haemophilus Test Medium for Haemophilus influenzae).

  • Ensure the final pH of the broth is between 7.2 and 7.4.

2. Antimicrobial Agent Preparation:

  • Prepare stock solutions of the carbapenems at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.

  • Perform serial two-fold dilutions of the antibiotic stock solutions in the appropriate broth to achieve the desired final concentrations in the microdilution plate.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several morphologically similar colonies.

  • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

4. Microdilution Plate Inoculation:

  • Using a multichannel pipette or an automated system, dispense 100 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate containing 100 µL of the serially diluted antibiotic solutions.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times may need to be extended for certain organism-drug combinations.

6. MIC Determination:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Experimental Workflows and Resistance Pathways

Experimental Workflow: Assessing Carbapenem Cross-Resistance

The following diagram illustrates a typical workflow for evaluating the cross-resistance between a new carbapenem and existing agents.

experimental_workflow cluster_setup Experimental Setup cluster_assay MIC Determination Assay cluster_analysis Data Analysis strain_selection Bacterial Strain Selection (Including resistant isolates) antibiotic_prep Antibiotic Stock Preparation (this compound & Comparators) inoculum_prep Standardized Inoculum Preparation strain_selection->inoculum_prep media_prep Broth Media Preparation (e.g., CAMHB) serial_dilution Serial Dilution of Antibiotics media_prep->serial_dilution plate_inoculation Microtiter Plate Inoculation serial_dilution->plate_inoculation inoculum_prep->plate_inoculation incubation Incubation (35°C, 16-20h) plate_inoculation->incubation mic_reading Visual Reading of MICs incubation->mic_reading data_compilation Data Compilation & Calculation (MIC50, MIC90) mic_reading->data_compilation cross_resistance_analysis Cross-Resistance Analysis data_compilation->cross_resistance_analysis efflux_pump_regulation cluster_membrane Bacterial Cell Envelope cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_regulation Regulatory Network OprM OprM MexB MexB MexB->OprM MexA MexA MexA->MexB MexR MexR (Repressor) mexAB_oprM_operon mexAB-oprM operon MexR->mexAB_oprM_operon represses NalC NalC (Repressor) NalC->mexAB_oprM_operon represses NalD NalD (Repressor) NalD->mexAB_oprM_operon represses Antibiotics Antibiotics & Other Signals Antibiotics->MexR inactivation Antibiotics->NalC inactivation Antibiotics->NalD inactivation mexAB_oprM_operon->OprM expresses mexAB_oprM_operon->MexB expresses mexAB_oprM_operon->MexA expresses

References

Reproducibility of Benapenem efficacy studies across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available efficacy data for Benapenem, a novel carbapenem (B1253116) antibiotic. The focus is on the reproducibility of its in vitro efficacy across different studies, primarily against Enterobacteriaceae. Due to the nature of publicly available data, the studies cited are predominantly associated with the clinical development of this compound. Therefore, this guide highlights the existing data and provides the necessary context for its interpretation, while also underscoring the need for further independent validation to fully assess inter-laboratory reproducibility.

Quantitative Efficacy Data

The primary measure of in vitro efficacy for an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the key MIC values for this compound against Enterobacteriaceae as reported in pre-clinical and clinical development studies.

ParameterReported Value (μg/mL)Bacterial GroupReference Study
MIC90≤ 0.5ESBL-producing E. coli, K. pneumoniae, and Enterobacter cloacae[1]
PK/PD Cutoff Value1Enterobacteriaceae[2]

Note: The MIC90 represents the concentration at which 90% of the tested isolates are inhibited. The Pharmacokinetic/Pharmacodynamic (PK/PD) cutoff value is a predictor of clinical efficacy based on dosing and drug concentration over time.

Comparison with a Clinically Used Carbapenem

To provide context, the clinical trial NCT04505683 utilized Ertapenem as a comparator drug for the treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[3] While direct comparative MIC data from this trial is not published, Ertapenem is a well-established carbapenem, and its efficacy profile is widely documented. This choice of comparator suggests that this compound is expected to have a similar or improved spectrum of activity against the targeted pathogens.

Experimental Protocols

The reproducibility of MIC data is highly dependent on the standardization of the experimental protocol. The primary method used in the cited studies for determining the MIC of this compound is the agar (B569324) dilution method .

Key Steps of the Agar Dilution Method for MIC Determination:
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared to create a range of concentrations to be tested.

  • Incorporation into Agar: Each dilution is incorporated into molten Mueller-Hinton agar at a specified temperature (e.g., 45-50°C).

  • Pouring Plates: The agar-drug mixture is poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured and then suspended in a saline or broth solution to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.

Mechanism of Action and Experimental Workflow Visualization

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its in vitro efficacy.

G cluster_pathway This compound Mechanism of Action: PBP Inhibition This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Maintains cell integrity

Caption: this compound's mechanism of action involves inhibiting Penicillin-Binding Proteins (PBPs), which disrupts bacterial cell wall synthesis and leads to cell death.

G cluster_workflow Experimental Workflow for MIC Determination start Start prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilute Perform Serial Dilutions prep_drug->serial_dilute add_to_agar Incorporate into Molten Agar serial_dilute->add_to_agar pour_plates Pour and Solidify MIC Plates add_to_agar->pour_plates inoculate Inoculate Plates pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC Value incubate->read_results end End read_results->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method.

Conclusion

The available data from studies associated with this compound's development suggest a consistent in vitro efficacy profile against key Enterobacteriaceae pathogens. The reported MIC90 and PK/PD cutoff values provide a solid foundation for its clinical use. However, to definitively assess the reproducibility of these efficacy studies, independent verification from unaffiliated laboratories would be highly beneficial. Researchers are encouraged to use the standardized agar dilution protocol outlined in this guide to ensure comparability of future results. The continued gathering and transparent reporting of in vitro susceptibility data from diverse laboratory settings will be crucial in establishing a comprehensive understanding of this compound's long-term efficacy and in monitoring for any potential emergence of resistance.

References

Validating In Vitro Findings of Benapenem Activity with In Vivo Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of Benapenem, a novel carbapenem (B1253116) antibiotic. By presenting supporting experimental data from preclinical studies, this document aims to validate the predictive value of in vitro susceptibility testing for the in vivo performance of this compound against key bacterial pathogens.

In Vitro Activity of this compound

The in vitro potency of an antibiotic is a critical initial indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values are the standard measure of this activity.

This compound MIC Distribution against Enterobacteriaceae

This compound has demonstrated potent in vitro activity against a range of clinical isolates, particularly against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-producing)Not Specified≤0.125≤0.5
Klebsiella pneumoniae (ESBL-producing)Not Specified≤0.125≤0.5
Enterobacter cloacaeNot Specified≤0.125≤0.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1]

Comparative In Vitro Activity of Carbapenems

To contextualize the activity of this compound, the following table presents a comparison of the MIC90 values of other carbapenems against common Gram-negative and Gram-positive bacteria.

Bacterial SpeciesBiapenem (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)
Pseudomonas aeruginosa4168
Staphylococcus aureus (Methicillin-susceptible)0.060.03Not Specified

Note: Data for this compound against these specific strains was not available in the reviewed literature.

In Vivo Efficacy of this compound

In vivo studies are essential to confirm that the in vitro activity of an antibiotic translates into a meaningful therapeutic effect in a living organism. The neutropenic mouse thigh infection model is a standard preclinical model for evaluating the efficacy of new antimicrobial agents.

Correlation of In Vitro MIC with In Vivo Efficacy

A pivotal study in a neutropenic mouse thigh infection model established a strong correlation between the in vitro MIC of this compound and its in vivo efficacy. The key pharmacokinetic/pharmacodynamic (PK/PD) index for carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).

The study demonstrated that increasing the %fT>MIC of this compound resulted in a greater reduction in bacterial load in the thighs of infected mice.[2] This relationship is crucial for predicting the clinical success of an antibiotic based on its MIC value.

In Vivo Efficacy in a Murine Thigh Infection Model

In this model, mice were rendered neutropenic and then infected with a bacterial suspension. Treatment with this compound was initiated to assess its ability to reduce the bacterial burden.

Dosing Regimen (mg/kg)Corresponding %fT>MICLog10 Reduction in CFU/thigh (compared to control)
14.6Varies with MICData from supplementary figures (S1-S12) of the cited study are required for specific values.
58.4Varies with MICData from supplementary figures (S1-S12) of the cited study are required for specific values.
233.6Varies with MICData from supplementary figures (S1-S12) of the cited study are required for specific values.

The specific log reduction values are dependent on the MIC of the infecting organism and the resulting %fT>MIC.[3] A PK/PD cutoff value of 1 mg/liter at a %fT>MIC of 60% was proposed for a 1,000 mg/day human dose, suggesting that this exposure is likely to be effective for bacteria with an MIC at or below this value.[2]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

Method: Agar (B569324) Dilution Method (based on Clinical and Laboratory Standards Institute [CLSI] guidelines).

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in sterile water or another appropriate diluent.

  • Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar at a 1:10 ratio and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight and then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of this compound.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

In Vivo Neutropenic Mouse Thigh Infection Model
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection: A bacterial suspension of a known concentration (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscles of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with intravenous injections of this compound at various doses. A control group receives a vehicle solution.

  • Assessment of Efficacy: At a predetermined endpoint (e.g., 24 hours post-infection), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the in vivo efficacy of this compound.

Visualizing the Mechanism and Workflow

Mechanism of Action of Carbapenems

Carbapenems, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Porin Channel PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Inner_Membrane Inner Membrane Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Lysis Cell Lysis Cell_Wall->Lysis Weakened This compound This compound This compound->Outer_Membrane Enters This compound->PBP Binds to & Inactivates

Caption: Carbapenem Inhibition of Bacterial Cell Wall Synthesis.

Experimental Workflow: From In Vitro to In Vivo

The validation of a new antibiotic like this compound follows a logical progression from initial laboratory testing to more complex animal models.

Experimental_Workflow Start Start: New Antibiotic Candidate (this compound) In_Vitro In Vitro Studies Start->In_Vitro MIC MIC Determination (Agar Dilution) In_Vitro->MIC PK_PD PK/PD Analysis (%fT>MIC) MIC->PK_PD In_Vivo In Vivo Studies Mouse_Model Neutropenic Mouse Thigh Infection Model In_Vivo->Mouse_Model Mouse_Model->PK_PD Correlation Correlation of In Vitro and In Vivo Data PK_PD->Correlation End Validation of In Vitro Findings Correlation->End

Caption: Workflow for Validating this compound's Activity.

Conclusion

References

Comparative Safety Analysis of Benapenem and Biapenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the safety profiles of two carbapenem (B1253116) antibiotics, Benapenem and Biapenem. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.

Executive Summary

This compound, a newer carbapenem antibiotic, has demonstrated a favorable safety profile in early-stage clinical trials involving healthy volunteers. It is generally well-tolerated with reported adverse events being mild and transient. Biapenem, a more established carbapenem, has a well-documented safety profile from extensive clinical use and has been shown to be comparable in safety to other carbapenems like meropenem (B701) and imipenem-cilastatin. The most common adverse events for Biapenem are generally mild and include gastrointestinal disturbances and skin reactions. Neurotoxicity, a known class effect of carbapenems, is considered a rare adverse event for Biapenem. A direct head-to-head comparison of the safety profiles of this compound and Biapenem in a patient population is not yet available, as this compound is earlier in its clinical development.

Data Presentation: Adverse Event Profile

The following table summarizes the reported adverse events for this compound and Biapenem from clinical trials. It is important to note that the data for this compound is from a Phase 1 trial in healthy volunteers, while the data for Biapenem is from a comparative trial in patients with bacterial infections.

Adverse Event CategoryThis compound (Phase 1, Healthy Volunteers)Biapenem (vs. Meropenem, Patients)
Overall Drug-Related Adverse Reactions Not explicitly reported as a percentage11.76%[1]
Gastrointestinal Disorders
NauseaNot ReportedPart of "Gastrointestinal distress"[1]
DiarrheaNot ReportedPart of "Gastrointestinal distress"[1]
VomitingNot ReportedNot explicitly reported
Gastrointestinal distressNot Reported1.5%[1]
Skin and Subcutaneous Tissue Disorders
Rash/ErythemaOne case of erythema reported[2]2.2%
Investigations
Alanine Aminotransferase (ALT) IncreasedObserved, but percentage not specifiedNot explicitly reported
Aspartate Aminotransferase (AST) IncreasedObserved, but percentage not specifiedNot explicitly reported
EosinophiliaNot ReportedNot explicitly reported in this study
Nervous System Disorders
HeadacheNot ReportedNot explicitly reported in this study
Seizures/NeurotoxicityNot ReportedRare

Experimental Protocols

Detailed experimental protocols for the specific clinical trials of this compound and Biapenem are not publicly available. However, the safety evaluation of new antibiotics in clinical trials generally adheres to standardized guidelines, such as those provided by the International Council for Harmonisation (ICH). The following outlines the typical methodologies used for assessing the safety of carbapenems in clinical development.

Preclinical Toxicology Studies

Before human trials, comprehensive preclinical toxicology studies are conducted in animal models to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for adverse effects. These studies typically include:

  • Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute toxic effects.

  • Repeated-dose toxicity studies: To evaluate the effects of the drug after prolonged exposure. These studies are conducted in at least two mammalian species (one rodent, one non-rodent).

  • Safety pharmacology studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity studies: To determine if the drug can cause genetic mutations or chromosomal damage.

  • Reproductive and developmental toxicity studies: To evaluate the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

Clinical Trial Safety Monitoring

In human clinical trials, safety is rigorously monitored and documented. The process for collecting and reporting adverse events (AEs) is a critical component of the trial protocol.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs experienced by trial participants are recorded, regardless of their perceived relationship to the study drug. SAEs, which are life-threatening or result in hospitalization, disability, or death, are reported to regulatory authorities and ethics committees within a short timeframe.

  • Clinical Laboratory Monitoring: Regular blood and urine tests are conducted to monitor for any changes in hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are performed to detect any drug-related changes.

  • Electrocardiograms (ECGs): ECGs are performed to monitor for any effects on cardiac function, such as QT interval prolongation.

  • Neurotoxicity Assessment: Given that neurotoxicity is a known class effect of carbapenems, specific monitoring for neurological adverse events is crucial. This can include:

    • Regular neurological examinations.

    • Monitoring for symptoms such as headache, dizziness, confusion, seizures, and changes in mental status.

    • In some cases, electroencephalograms (EEGs) may be used to detect subclinical seizure activity.

Mandatory Visualization

Below are diagrams illustrating key aspects of the safety evaluation process for carbapenem antibiotics.

Experimental_Workflow_for_Safety_Assessment cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-marketing In_vitro_studies In vitro Studies Animal_models Animal Models In_vitro_studies->Animal_models Initial Screening Toxicology_assessment Toxicology Assessment Animal_models->Toxicology_assessment Safety Evaluation Phase_1 Phase 1 (Safety in Healthy Volunteers) Toxicology_assessment->Phase_1 IND Submission Phase_2 Phase 2 (Efficacy & Safety in Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Large-scale Efficacy & Safety) Phase_2->Phase_3 Phase_4 Phase 4 (Post-marketing Surveillance) Phase_3->Phase_4 Regulatory Approval Carbapenem_Neurotoxicity_Pathway Carbapenem Carbapenem GABA_A_Receptor GABA-A Receptor Carbapenem->GABA_A_Receptor Antagonism GABA_Binding GABA Binding Inhibition GABA_A_Receptor->GABA_Binding Neuronal_Excitation Increased Neuronal Excitation GABA_Binding->Neuronal_Excitation Leads to Seizures Seizures / Neurotoxicity Neuronal_Excitation->Seizures

References

A Comparative Analysis of the Post-Antibiotic Effect: Benapenem vs. Doripenem

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment for researchers, scientists, and drug development professionals.

The post-antibiotic effect (PAE) is a crucial pharmacodynamic parameter, representing the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the minimum inhibitory concentration (MIC). This guide provides a comparative assessment of the PAE of two carbapenem (B1253116) antibiotics: benapenem and doripenem (B194130). While robust data exists for doripenem and other carbapenems, a comprehensive search of published literature reveals a significant gap in the specific quantitative data for the post-antibiotic effect of this compound.

Doripenem: An Overview of its Post-Antibiotic Effect

Doripenem, a broad-spectrum carbapenem antibiotic, has demonstrated a significant post-antibiotic effect against various Gram-positive and Gram-negative bacteria. The duration of this effect is influenced by the bacterial species, the concentration of the antibiotic, and the duration of exposure.

Experimental Data on Doripenem's PAE

While a direct head-to-head study comparing the PAE of this compound and doripenem is not available in the reviewed literature, studies on doripenem and other carbapenems like meropenem (B701) and imipenem (B608078) provide valuable insights. For instance, carbapenems generally exhibit a significant PAE against Gram-negative bacilli, a characteristic not commonly observed with other β-lactam antibiotics.[1]

Published data on doripenem's PAE is often presented in the context of its overall antimicrobial activity. For example, doripenem has shown potent in vitro activity against a wide range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[2][3][4][5] The PAE contributes to its efficacy by suppressing bacterial regrowth between doses.

AntibioticBacterial StrainConcentrationExposure TimePost-Antibiotic Effect (PAE) Duration (hours)Reference
DoripenemPseudomonas aeruginosa4 x MIC1 hour~2.0
MeropenemPseudomonas aeruginosa4 x MIC1.5 hours0.8 - 2.0
ImipenemPseudomonas aeruginosa4 x MIC1.5 hours1.2 - 2.5
BiapenemGram-negative variable≤ 4 mg/LNot Specified0.0 - 1.4
BiapenemGram-positive variable≤ 4 mg/LNot Specified0.4 - 2.2

Note: The table above is a summary of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

This compound: A Data Gap in Post-Antibiotic Effect

Despite extensive searches of scientific literature, no specific studies detailing the quantitative post-antibiotic effect of this compound have been identified. Available research on this compound primarily focuses on its pharmacokinetic and pharmacodynamic profiles, including its minimum inhibitory concentrations (MICs) against various bacterial isolates.

For example, a study on the pharmacokinetics and pharmacodynamics of this compound against Enterobacteriaceae determined its efficacy to be correlated with the percentage of time that the free drug concentration remains above the MIC (%fT>MIC). While this is a critical parameter for dosing regimen design, it does not provide direct information on the duration of the post-antibiotic effect.

The absence of PAE data for this compound makes a direct comparison with doripenem impossible at this time. Further in vitro studies are required to elucidate this important pharmacodynamic characteristic of this compound.

Experimental Protocol for Determining the Post-Antibiotic Effect

The determination of the in vitro PAE for carbapenem antibiotics typically follows a standardized methodology. The following protocol provides a general overview of the experimental steps involved.

Methodology
  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) is prepared in a suitable broth medium and grown to the logarithmic phase.

  • Antibiotic Exposure: The bacterial culture is then exposed to the carbapenem antibiotic (e.g., doripenem) at a specific concentration, often a multiple of the MIC (e.g., 4 x MIC), for a defined period (e.g., 1 or 2 hours). A control culture without the antibiotic is run in parallel.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This can be achieved by methods such as repeated centrifugation and washing of the bacterial cells or by significant dilution of the culture.

  • Monitoring Bacterial Regrowth: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in both the test and control cultures is monitored at regular intervals by plating serial dilutions onto agar (B569324) plates.

  • Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) after antibiotic removal.

    • C is the corresponding time for the control culture to increase by 1 log10.

Signaling Pathways and Mechanism of Action

The bactericidal activity of carbapenems, including doripenem and likely this compound, involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The specific PBPs targeted can vary between different carbapenems and bacterial species, influencing their spectrum of activity. The prolonged binding to these targets is thought to contribute to the observed post-antibiotic effect.

PAE_Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) AntibioticExposure Antibiotic Exposure (e.g., 4x MIC for 1h) BacterialCulture->AntibioticExposure Control Control Culture (No Antibiotic) BacterialCulture->Control AntibioticRemoval Antibiotic Removal (Centrifugation/Dilution) AntibioticExposure->AntibioticRemoval ViableCount Viable Count (CFU/mL) Control->ViableCount AntibioticRemoval->ViableCount PAECalculation PAE Calculation (T - C) ViableCount->PAECalculation

Caption: Experimental workflow for determining the in vitro Post-Antibiotic Effect (PAE).

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Benapenem

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Benapenem Disposal

The fundamental principle for disposing of this compound, like other high-concentration antibiotic solutions, is to treat it as hazardous chemical waste.[1][2] All collection and disposal procedures should be conducted in accordance with your institution's Environmental Health & Safety (EHS) department guidelines.[1] Segregation of antibiotic waste from other laboratory waste streams is essential.

Disposal Procedures for Different Waste Streams

The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for various types of this compound waste:

Waste TypeDisposal ProcedureKey Considerations
High-Concentration Stock Solutions Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Antibiotic Waste," and "this compound".Arrange for disposal through your institution's hazardous waste management program.
Liquid Waste (e.g., contaminated media) Treat with alkaline hydrolysis to cleave the beta-lactam ring. Neutralize the solution before collecting it for final disposal as chemical waste.Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Solid Waste (e.g., petri dishes, flasks, paper products) Place in a designated biohazardous waste container and autoclave.If grossly contaminated with high concentrations of this compound, it should be treated as chemical waste.
Spilled Material Place spilled material in a clean, dry, sealed container for disposal. Wash the area with copious amounts of water.Wear protective gloves and safety glasses. Avoid creating dust if the spill involves a powdered form.

Experimental Protocol: Alkaline Hydrolysis for Liquid Waste

Alkaline hydrolysis is a recommended method for inactivating beta-lactam antibiotics in liquid waste before final disposal.

Methodology:

  • Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inactivation: To the liquid waste containing this compound, add a sufficient amount of a base (e.g., sodium hydroxide) to raise the pH and facilitate the hydrolysis of the beta-lactam ring.

  • Incubation: Allow the mixture to stand for a sufficient period to ensure complete degradation of the antibiotic. The exact time may vary depending on the concentration and specific conditions.

  • Neutralization: Carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid).

  • Collection: Collect the neutralized solution in a designated hazardous waste container for disposal through your institution's EHS program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

G cluster_0 This compound Waste Identification cluster_1 Waste Stream Categorization cluster_2 Disposal Protocol cluster_3 Final Disposition start This compound Waste Generated stock High-Concentration Stock Solution start->stock liquid Liquid Waste (e.g., Media) start->liquid solid Contaminated Solid Waste start->solid spill Spilled Material start->spill collect_hazardous Collect in Labeled Hazardous Waste Container stock->collect_hazardous hydrolysis Alkaline Hydrolysis & Neutralization liquid->hydrolysis autoclave Autoclave as Biohazardous Waste solid->autoclave Low Contamination chemical_solid Treat as Chemical Waste solid->chemical_solid High Contamination spill_kit Use Spill Kit & Collect in Sealed Container spill->spill_kit final_disposal Dispose via Institutional Hazardous Waste Program collect_hazardous->final_disposal hydrolysis->final_disposal autoclave->final_disposal chemical_solid->final_disposal spill_kit->final_disposal

This compound Disposal Workflow

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.

References

Safeguarding Researchers: A Guide to Handling Benapenem

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Benapenem. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This compound is an investigational carbapenem (B1253116) antibiotic, and as such, caution should be exercised in its handling. Until more specific safety data becomes available, it is prudent to handle this compound with the same precautions as other potent beta-lactam antibiotics.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.Prevents skin contact and absorption. The outer glove should be removed after handling the compound.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols of this compound powder or solutions.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Prevents inhalation of airborne particles, especially when handling the powder form.
Protective Clothing Disposable gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.

Operational Plan: Handling Procedures

All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Preparation of a Stock Solution:

  • Don PPE: Before beginning any work, put on the recommended personal protective equipment: a disposable gown, double gloves, safety goggles, and an N95 respirator.

  • Work in a Controlled Environment: All manipulations of solid this compound should be performed within a chemical fume hood or other ventilated enclosure.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a dedicated and calibrated analytical balance.

  • Solubilization: Add the appropriate solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve.

  • Labeling: Clearly label the container with the compound name, concentration, date, and your initials.

  • Storage: Store the this compound solution as recommended by the supplier, typically in a cool, dark place. For long-term storage, aliquoting into smaller volumes is advisable to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and the potential for antibiotic resistance. As an investigational drug, all waste should be treated as hazardous unless otherwise specified by the sponsor.

  • Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

  • Unused/Expired Powder and Solutions: Unused or expired this compound powder and any solutions should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour solutions down the drain.

  • Return or Destruction: For investigational drugs, there may be specific instructions from the sponsor for the return of unused supplies. If destruction is permitted on-site, it must be done in accordance with institutional policies for hazardous drug disposal.[1]

Quantitative Data Summary

The following table summarizes data from a first-in-human clinical trial of this compound in healthy volunteers.[2]

ParameterValue
Most Common Adverse Events Mild (CTCAE Grade 1) and resolved spontaneously.
Half-life (t½) Approximately 6.06 to 7.37 hours.
Route of Excretion Primarily renal (in the form of the parent molecule and metabolites).
Volume of Distribution (Vz) Ranged from 7.95 to 10.22 liters.
Clearance (CL) Ranged from 0.82 to 1.06 liters/hour.

Mandatory Visualizations

Benapenem_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh this compound Powder B->C D Solubilize in Solvent C->D E Perform Experiment D->E F Label & Store Solution D->F G Segregate Contaminated Waste E->G F->G H Dispose as Hazardous Waste G->H PPE_Selection_Logic PPE Selection for this compound Handling A Handling this compound? B Standard Laboratory Attire A->B No D Wear Gloves (Double Recommended) A->D Yes C Working with Powder? E Risk of Splash? C->E No F Wear Respirator (N95+) C->F Yes D->C G Wear Safety Goggles/ Face Shield E->G Yes H Wear Disposable Gown E->H No F->E G->H

References

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